Thalidomide-NH-PEG1-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5.ClH/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23;/h1-3,12,19H,4-9,18H2,(H,20,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYLHZFKGOZTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-NH-PEG1-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-NH-PEG1-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), serving as the E3 ligase-recruiting moiety in heterobifunctional PROTACs. By incorporating this thalidomide (B1683933) derivative, researchers can hijack the cell's native ubiquitin-proteasome system (UPS) to induce the selective degradation of target proteins implicated in various diseases. This document details the core mechanism of action, provides quantitative data for a representative PROTAC, outlines key experimental protocols for validation, and presents signaling and workflow diagrams to facilitate a deeper understanding and application of this technology.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a synthetic E3 ligase ligand-linker conjugate. Its mechanism of action is not one of direct inhibition, but of induced proximity. It is a key component in the design of PROTACs, which are heterobifunctional molecules designed to eliminate specific unwanted proteins.
The core components and their roles are as follows:
-
Thalidomide Moiety: This part of the molecule is a derivative of thalidomide and is responsible for binding with high affinity to the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
-
PEG1-NH2 Linker: The short polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine (-NH2), provides a flexible spacer and a crucial attachment point. The amine group serves as a chemical handle for conjugation to a "warhead" – a ligand designed to bind to a specific protein of interest (POI).
-
PROTAC Formation: When the Thalidomide-NH-PEG1-NH2 moiety is conjugated to a POI-binding ligand, a complete PROTAC molecule is formed.
The PROTAC then orchestrates a catalytic cycle of targeted protein degradation:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its warhead) and the CRBN E3 ligase (via its thalidomide moiety) within the cell. This brings the POI and the E3 ligase into close proximity, forming a key "ternary complex".
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin (a small regulatory protein) from an activated E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The POI, now tagged with a polyubiquitin (B1169507) chain, is recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: The PROTAC molecule is not consumed in this process and is released to bind to another POI and E3 ligase, enabling a new round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
PROTAC-mediated targeted protein degradation pathway.
Data Presentation: A Case Study with THAL-SNS-032
To illustrate the practical application and efficacy of a PROTAC utilizing the Thalidomide-NH-PEG1-NH2 linker chemistry, we present data on THAL-SNS-032 . This molecule is a selective degrader of Cyclin-dependent kinase 9 (CDK9), a critical transcription regulator and a target in oncology.[1][2][3] It consists of the CDK inhibitor SNS-032 linked to a thalidomide derivative, effectively using the same core structure as a PROTAC synthesized from this compound.
| Parameter | Value | Cell Line / Assay | Target Protein | Notes |
| Degradation Activity | Complete degradation at 250 nM | MOLT4 (human leukemia) | CDK9 | Efficient degradation observed after a 6-hour treatment.[4] |
| CDK9 decline at 50 nM | BT474 (HER2+ breast cancer) | CDK9 | Western blot analysis confirmed target reduction at a lower concentration.[5] | |
| Anti-proliferative Activity | IC₅₀ = 50 nM | MOLT4 | - | Demonstrates potent inhibition of cancer cell growth.[2] |
| Selectivity | Selective for CDK9 | Various | Other SNS-032 targets | THAL-SNS-032 induces degradation of CDK9 without affecting other known targets of the parent inhibitor SNS-032.[1][3] |
| Mechanism Confirmation | Degradation dependent on CRBN | CRBN-/- MOLT4 | CDK9 | The effect is lost in cells lacking the Cereblon E3 ligase, confirming the mechanism of action.[1] |
Experimental Protocols
Validating the efficacy and mechanism of a novel PROTAC is a multi-step process. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Objective: To determine the dose-dependent degradation of the POI after treatment with the PROTAC. This allows for the calculation of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture media and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in a logarithmic growth phase at the time of harvest. Allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range might be 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 6, 12, 18, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation versus PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Experimental workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the PROTAC-dependent interaction between the POI and the E3 ligase (CRBN), confirming the formation of the ternary complex.
Materials:
-
Cell line expressing the POI
-
PROTAC and vehicle control (DMSO)
-
Antibodies for immunoprecipitation (e.g., anti-CRBN or anti-POI)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Co-IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot detection (anti-CRBN and anti-POI)
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at an effective concentration (e.g., near the DC₅₀) or a vehicle control for a short duration (e.g., 1-4 hours) to capture the transient complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted samples by Western blot.
-
Probe one blot with the anti-POI antibody and another with the anti-CRBN antibody.
-
-
Interpretation:
-
In the sample where CRBN was immunoprecipitated, a band for the POI should be detected only in the PROTAC-treated sample, not in the vehicle control. This indicates that the POI was "pulled down" with CRBN in a PROTAC-dependent manner, confirming the formation of the ternary complex.
-
Logical flow of a Co-IP experiment for ternary complex validation.
Conclusion
This compound is a valuable chemical tool for researchers engaged in targeted protein degradation. By serving as a potent and well-characterized Cereblon ligand with a versatile linker, it enables the streamlined synthesis of PROTACs against a vast array of protein targets. Understanding its core mechanism—the induction of a ternary complex to facilitate ubiquitination and proteasomal degradation—is fundamental to its application. The quantitative data from molecules like THAL-SNS-032 demonstrate the high potency and selectivity that can be achieved with this approach. By employing rigorous experimental protocols, such as Western blotting and co-immunoprecipitation, researchers can effectively validate the activity of their custom-synthesized PROTACs, paving the way for new therapeutic strategies and a deeper understanding of cellular protein homeostasis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THAL-SNS-032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. THAL-SNS-032 | CDK9 PROTAC | Probechem Biochemicals [probechem.com]
- 5. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thalidomide-NH-PEG1-NH2 HCl in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Thalidomide-NH-PEG1-NH2 HCl, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its fundamental role as a synthetic E3 ligase ligand-linker conjugate, detailing its mechanism of action in hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins. This document offers a comprehensive overview of its applications in research, including detailed experimental protocols for PROTAC synthesis and evaluation, and quantitative data to guide the design and implementation of targeted protein degradation studies.
Introduction to Thalidomide-NH-PEG1-NH2 HCl
Thalidomide-NH-PEG1-NH2 HCl is a synthetic, bifunctional molecule designed for the modular construction of PROTACs.[1][2][3] It consists of three key components:
-
A Thalidomide-based Ligand: This moiety serves as a potent binder to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5][6]
-
A PEG1 Linker: A short, flexible polyethylene (B3416737) glycol (PEG) linker provides the necessary spacing between the E3 ligase ligand and the target protein ligand.
-
A Terminal Amine Group (-NH2): This primary amine functions as a reactive handle for the covalent attachment of a ligand designed to bind to a specific protein of interest (POI).[7]
The hydrochloride salt form of this molecule generally enhances its solubility and stability, making it amenable to a variety of reaction conditions.[6]
Table 1: Physicochemical Properties of Thalidomide-NH-PEG1-NH2 HCl
| Property | Value | Reference |
| Molecular Formula | C17H21ClN4O5 | [8] |
| Molecular Weight | 396.83 g/mol | [8] |
| Appearance | Solid | [9] |
| Solubility | Soluble in DMSO | [9] |
| Storage | Store at -20°C | [9] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-NH-PEG1-NH2 HCl is a foundational component for PROTACs that leverage the cell's own protein disposal machinery to eliminate disease-causing proteins. The mechanism of action for a PROTAC synthesized using this linker can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, facilitates the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[3]
-
Ubiquitination: Within this ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[5]
-
PROTAC Recycling: After inducing degradation, the PROTAC is released and can engage another target protein molecule, acting in a catalytic manner.[3]
Experimental Protocols
PROTAC Synthesis via Amide Bond Formation
A common and robust method for synthesizing a PROTAC using Thalidomide-NH-PEG1-NH2 HCl involves the formation of an amide bond with a target protein ligand that possesses a carboxylic acid moiety.
Materials:
-
Thalidomide-NH-PEG1-NH2 HCl
-
Target protein ligand with a terminal carboxylic acid
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Protocol:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 equivalent) and Thalidomide-NH-PEG1-NH2 HCl (1.1 equivalents) in the anhydrous solvent.
-
Activation: To this solution, add the amide coupling reagent (1.2 equivalents) and the non-nucleophilic base (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using preparative high-performance liquid chromatography (HPLC) or flash column chromatography to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Evaluation of PROTAC-mediated Protein Degradation by Western Blot
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.[5]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.[5]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[5]
-
Loading Control: Strip or re-probe the membrane with an antibody against a loading control to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by two key parameters, DC50 and Dmax, which can be determined from the dose-response curve generated from the Western blot data.[5]
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.
Table 2: Example Quantitative Data for a CDK9 PROTAC (THAL-SNS-032)
| Parameter | Value | Cell Line | Reference |
| EC50 (CDK9 Degradation) | 4 nM | MOLT4 | [10][11] |
| IC50 (Proliferation) | 50 nM | MOLT4 | [12] |
| Maximal Degradation | Complete at 250 nM | MOLT4 | [10][11] |
Note: THAL-SNS-032 is a PROTAC composed of a CDK9 inhibitor and a thalidomide (B1683933) derivative, consistent with the type of molecule synthesized from Thalidomide-NH-PEG1-NH2 HCl.[13][14]
Conclusion
Thalidomide-NH-PEG1-NH2 HCl is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a potent Cereblon ligand and a functionalizable linker, simplifies the synthesis of novel PROTACs. The experimental protocols and quantitative metrics outlined in this guide provide a solid framework for the design, synthesis, and evaluation of these next-generation therapeutic agents. As the field of targeted protein degradation continues to expand, the use of such modular building blocks will be instrumental in accelerating the discovery of new treatments for a wide range of diseases.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide-NH-PEG1-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 9. Thalidomide-NH-PEG2-C2-NH2 hydrochloride CAS#: 2245697-87-2 [chemicalbook.com]
- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies | MDPI [mdpi.com]
- 11. arctomsci.com [arctomsci.com]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride_TargetMol [targetmol.com]
An In-depth Technical Guide to the Cereblon (CRBN) Binding Affinity of Thalidomide-Based Molecules
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding affinity of thalidomide (B1683933) and its derivatives to the Cereblon (CRBN) protein. It details the crucial role of this interaction in the mechanism of action for immunomodulatory imide drugs (IMiDs) and Proteolysis-Targeting Chimeras (PROTACs). The guide includes quantitative binding data, detailed experimental protocols for measuring affinity, and visualizations of the relevant biological pathways and workflows.
Introduction to Cereblon and Thalidomide Analogs
Cereblon (CRBN) is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1][2] This complex, which also includes Damage-Specific DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins-1 (ROC1 or RBX1), plays a key role in the ubiquitin-proteasome system by targeting specific proteins for degradation.[2][3]
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), exert their therapeutic effects by binding directly to CRBN.[1][3] This binding event modulates the substrate specificity of the CRL4-CRBN complex, inducing the recruitment and subsequent ubiquitination and degradation of proteins not normally targeted by this ligase, known as "neosubstrates".[1][4] This mechanism is central to their use in treating multiple myeloma and other conditions.[2][5] In the context of PROTACs, the thalidomide moiety acts as an E3 ligase-binding handle, connected via a chemical linker to a ligand that binds a target protein of interest, thereby inducing its degradation.[6][7]
Quantitative Binding Affinity Data
The binding of thalidomide and its derivatives to CRBN is primarily mediated by the glutarimide (B196013) moiety, which docks into a hydrophobic tri-tryptophan pocket of the protein.[8] The affinity of this interaction is a critical determinant of the molecule's efficacy. The (S)-enantiomer of thalidomide exhibits approximately 10-fold stronger binding to CRBN than the (R)-enantiomer.[1][2] Lenalidomide and pomalidomide generally bind to CRBN more strongly than the parent thalidomide.[1][2]
While the thalidomide-like "warhead" dictates the direct binding to CRBN, the attached linker in a PROTAC does not bind CRBN itself. Instead, the linker's length, composition, and attachment point are critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][9] The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[6]
The following table summarizes reported binding affinities for key thalidomide analogs to the CRBN-DDB1 complex.
| Compound | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Assay Method | Notes |
| Thalidomide | ~250 nM (Ki)[10] | Fluorescence Polarization | Racemic mixture. |
| (S)-thalidomide | 121.6 ± 23.2 nM (Kd)[10] | Fluorescence Polarization | The more active enantiomer, shows ~10-fold stronger binding than the (R)-form.[2] |
| Lenalidomide | ~178 nM (Ki)[10] | Fluorescence Polarization | Binds more strongly than thalidomide.[2] |
| Pomalidomide | ~157 nM (Ki)[10] | Fluorescence Polarization | Binds more strongly than thalidomide.[2] |
Note: Affinity values can vary depending on the specific experimental conditions, protein constructs (e.g., full-length CRBN vs. the thalidomide-binding domain), and assay methodology.
Signaling Pathways and Mechanism of Action
The binding of an IMiD or a thalidomide-based PROTAC to CRBN initiates a cascade of events leading to protein degradation. The ligand acts as a "molecular glue," creating a new interaction surface on CRBN that allows for the recognition and binding of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] Once the neosubstrate is recruited, the CRL4-CRBN complex polyubiquitinates it, marking it for destruction by the 26S proteasome.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Thalidomide-NH-PEG1-NH2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Thalidomide-NH-PEG1-NH2 hydrochloride. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Understanding its fundamental characteristics is crucial for its effective application in research and drug development.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that specific experimental values for properties such as melting point and precise solubility in various solvents are not widely published and typically require laboratory determination.
| Property | Value | Source(s) |
| Chemical Name | 4-[(2-(2-Aminoethoxy)ethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [1][2] |
| Molecular Formula | C₁₇H₂₁ClN₄O₅ | [1][2] |
| Molecular Weight | 396.8 g/mol | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [3][4] |
| Stability | Stable for at least 2 years when stored at -20°C. | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical testing guidelines.
Melting Point Determination
This protocol follows the capillary method, a standard procedure for determining the melting range of a crystalline solid.[5][6][7][8][9]
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Thermometer calibrated to a recognized standard.
-
Thin-walled capillary tubes (closed at one end).
-
Mortar and pestle for sample grinding.
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the sample to a uniform consistency.
-
Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the closed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating: Heat the sample at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting point. For the final determination, the heating rate should be slow (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the entire sample has turned into a liquid (completion). The range between these two temperatures is the melting range.
-
Replicate Analysis: Perform the determination in triplicate to ensure accuracy and report the average melting range.
Solubility Determination
This protocol provides a stepwise method to assess the solubility of this compound in various solvents.[10][11][12][13]
Materials:
-
This compound sample.
-
A selection of solvents (e.g., water, ethanol, DMSO, PBS).
-
Vortex mixer.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Initial Solvent Screening (Qualitative):
-
Add approximately 1-2 mg of the compound to 1 mL of each test solvent in separate vials.
-
Vortex each vial vigorously for 30 seconds.
-
Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
-
Quantitative Solubility Determination (Shake-Flask Method):
-
Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of the desired solvent in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or mmol/L.
-
Stability Assessment
This protocol outlines a stress testing approach to evaluate the intrinsic stability of this compound under various conditions.[14][15][16]
Conditions for Stress Testing:
-
Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Humidity: Store the solid compound at a high relative humidity (e.g., 75% RH or greater) at a controlled temperature.
-
Photostability: Expose the compound (both solid and in solution) to light sources as specified in ICH Q1B guidelines.
-
pH Stability (in solution): Prepare solutions of the compound in buffers across a range of pH values (e.g., pH 2, 7, 9) and store them at a controlled temperature.
-
Oxidative Stability: Expose a solution of the compound to an oxidizing agent (e.g., hydrogen peroxide).
Procedure:
-
Prepare samples of this compound under each of the stress conditions.
-
At specified time points, withdraw samples.
-
Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and detect any degradation products.
-
Calculate the percentage of degradation and identify the major degradation products if possible.
Visualizations
The following diagrams illustrate key concepts related to the function and application of this compound.
References
- 1. molnova.com [molnova.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | E3 Ligase Ligand | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]
- 6. thinksrs.com [thinksrs.com]
- 7. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]
- 8. Melting Point Test - CD Formulation [formulationbio.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
The Pivotal Role of PEG Linkers in PROTAC Stability and Solubility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker, a critical component connecting the target protein binder and the E3 ligase ligand, plays a far more significant role than a mere spacer. Its chemical composition, length, and flexibility profoundly influence the PROTAC's overall stability, solubility, and cell permeability, which are key determinants of its therapeutic efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered considerable attention due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the role of PEG linkers in modulating PROTAC stability and solubility, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
Introduction to PROTACs and the Significance of Linker Design
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity-induced ubiquitination marks the POI for degradation by the proteasome. The linker's role is multifaceted; it must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet optimized to facilitate a productive ternary complex formation.[2] The chemical nature of the linker dictates the molecule's physicochemical properties, including its solubility, metabolic stability, and ability to traverse cellular membranes.[1]
The Influence of PEG Linkers on PROTAC Stability
The stability of a PROTAC is a critical factor for its therapeutic success, influencing its shelf-life, formulation, and in vivo half-life. PEG linkers can impact both the chemical and metabolic stability of PROTACs.
Metabolic Stability
The ether backbone of PEG is generally less prone to oxidative metabolism compared to alkyl chains, which can enhance the metabolic stability of the PROTAC.[1] However, the overall stability is highly dependent on the entire molecular structure, and in some cases, PEG linkers have been associated with reduced metabolic stability compared to more rigid linkers like those containing piperazine (B1678402) or piperidine (B6355638) moieties.[3][4] The flexibility of PEG linkers can sometimes expose other parts of the PROTAC molecule to metabolic enzymes.[5]
Table 1: Comparative Metabolic Stability of PROTACs with Different Linker Compositions
| PROTAC Target | Linker Type | Matrix | Half-life (t½) (min) | Reference |
| BET Degrader | PEG-based | Human Liver Microsomes | 18.2 | [5] |
| BET Degrader | Alkyl-based | Human Liver Microsomes | 135 | [] |
| BTK Degrader | PEG-based (flexible) | Mouse Liver Microsomes | 1.3 | [] |
| BTK Degrader | Rigid (dual pyridine) | Mouse Liver Microsomes | >60 | [] |
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol outlines a common method to assess the metabolic stability of a PROTAC in a key in vitro system.
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high clearance, e.g., Verapamil)
-
Negative control (compound with known low clearance, e.g., Warfarin)
-
Acetonitrile (B52724) (ACN) with an internal standard (IS) for quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentration. The final organic solvent concentration in the incubation should be low (typically <1%) to avoid enzyme inhibition.
-
Thaw the HLM on ice and dilute to the desired protein concentration in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution at 37°C for 5-10 minutes.
-
Add the test PROTAC or control compound to the HLM solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and microsomal protein concentration.
-
References
A Technical Guide to Cereblon (CRBN) as an E3 Ligase for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Revolutionizing Drug Discovery with Targeted Protein Degradation
The landscape of modern pharmacology is shifting from occupancy-driven inhibition to event-driven modalities that can eliminate disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this paradigm shift.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eradicate proteins of interest (POIs).[1][2]
The UPS is a highly regulated process where proteins are marked for degradation by the covalent attachment of ubiquitin molecules.[3] This process involves a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating).[3] The E3 ligases, numbering over 600 in humans, are critical as they provide substrate specificity for the system.[4] PROTACs function by forming a ternary complex between a specific E3 ligase and a POI, leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[1][2][5]
Among the handful of E3 ligases successfully hijacked for PROTAC development, Cereblon (CRBN) has emerged as one of the most widely utilized.[4][6][7] This guide provides an in-depth technical overview of CRBN's structure, function, and application as a cornerstone of PROTAC technology.
Cereblon (CRBN): A Versatile Substrate Receptor
Cereblon is the substrate recognition component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][8][9] This multi-subunit complex is composed of the scaffold protein Cullin 4 (CUL4A or CUL4B), the RING-box protein 1 (RBX1), the adaptor protein DNA damage-binding protein 1 (DDB1), and CRBN itself, which serves as the substrate receptor.[3][8][10]
The pivotal moment in CRBN's history was its identification as the primary target of the immunomodulatory drugs (IMiDs®)—thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931).[8][11][12] These drugs bind directly to a hydrophobic pocket in CRBN, allosterically modulating its substrate specificity.[8][9][13] This binding event doesn't inhibit the ligase; instead, it induces the recruitment and subsequent degradation of "neosubstrates"—proteins not typically targeted by the native CRBN complex, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][11] This discovery laid the molecular foundation for using IMiD derivatives as E3 ligase-binding ligands in the design of CRBN-recruiting PROTACs.[14][15]
Mechanism of Action: The PROTAC-Induced Ternary Complex
CRBN-based PROTACs are comprised of three key components: a "warhead" that binds the POI, a ligand that recruits CRBN (typically a thalidomide derivative), and a chemical linker that connects the two.[14][16] The mechanism proceeds through several distinct steps:
-
Ternary Complex Formation : The PROTAC molecule acts as a molecular bridge, inducing the formation of a stable ternary complex between the POI and the CRL4^CRBN^ E3 ligase.[14][16][17] This proximity-induced event is the cornerstone of PROTAC efficacy.
-
Polyubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[16][18] The formation of a polyubiquitin (B1169507) chain serves as a degradation signal.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized, unfolded, and degraded into smaller peptides by the 26S proteasome.[1][3][16]
-
Catalytic Cycle : After the POI is degraded, the PROTAC molecule and the E3 ligase are released and can engage another target protein molecule, enabling them to act catalytically at sub-stoichiometric concentrations.[4]
Quantitative Analysis of PROTAC Efficacy
The effectiveness of a PROTAC is defined by several key quantitative parameters, which are crucial for structure-activity relationship (SAR) studies.
-
Binding Affinity (Kd) : The dissociation constant for the PROTAC binding to its target protein and to the E3 ligase, measured independently.
-
Ternary Complex Cooperativity (α) : A measure of how the binding of one partner (e.g., PROTAC to CRBN) influences the binding of the other partner (e.g., POI to the PROTAC-CRBN complex). An α value > 1 indicates positive cooperativity, meaning the proteins bind more strongly in the ternary complex than they do to the PROTAC individually.
-
DC50 : The concentration of a PROTAC required to degrade 50% of the target protein in a cell-based assay.[1] It is a measure of potency.
-
Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.[1] It is a measure of efficacy.
The table below summarizes key data for well-characterized PROTACs targeting the BRD4 protein for degradation via CRBN.
| PROTAC Name | Target | Binary Binding Affinity (Kd, μM) | Ternary Cooperativity (α) | Cellular Degradation (DC50) |
| dBET6 | BRD4BD1 | 0.028 (to BRD4BD1) | 0.6 (Negative) | ~10 nM |
| BRD4BD2 | 0.019 (to BRD4BD2) | 0.2 (Negative) | ~50 nM | |
| dBET23 | BRD4BD1 | 0.028 (to BRD4BD1) | 0.4 (Negative) | Efficient Degradation |
| BRD4BD2 | 0.019 (to BRD4BD2) | <0.1 (Negative) | Efficient Degradation | |
| dBET57 | BRD4BD1 | 0.028 (to BRD4BD1) | 0.8 (Negative) | Efficient Degradation |
| BRD4BD2 | 0.019 (to BRD4BD2) | <0.1 (Negative) | Efficient Degradation | |
| Data compiled from published studies for illustrative purposes.[19] Note: Cooperativity values less than 1 indicate negative cooperativity, yet these compounds are still effective degraders, highlighting the complexity of PROTAC mechanisms.[19] |
Key Experimental Protocols
Characterizing a novel CRBN-based PROTAC requires a suite of biochemical, biophysical, and cell-based assays.
Protocol 5.1: In Vitro Ubiquitination Assay
This assay directly measures a PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system.[14][16]
A. Materials and Reagents
| Component | Stock Concentration | Suggested Final Concentration | Notes |
|---|---|---|---|
| Ubiquitin Activating Enzyme (E1) | 10 µM | 50 - 100 nM | Human UBA1 |
| E2 Conjugating Enzyme | 40 µM | 100 - 500 nM | UBE2D2 is commonly used with CRBN.[16] |
| E3 Ligase Complex | 1 µM | 20 - 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex.[16] |
| Target Protein of Interest (POI) | 10 µM | 100 - 500 nM | Purified recombinant protein. |
| Ubiquitin | 1 mM | 10 - 50 µM | Wild-type or tagged (e.g., Biotin-Ub). |
| PROTAC | 10 mM (in DMSO) | Varies (e.g., 0.1 - 10 µM) | Titrate to determine optimal concentration. |
| ATP | 100 mM | 2 - 5 mM | Energy source for E1 activation. |
| Ubiquitination Buffer | 10X | 1X | e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT. |
B. Experimental Procedure
-
Reaction Setup : On ice, prepare a master mix containing the ubiquitination buffer, ATP, ubiquitin, E1, E2, and the E3 ligase complex.
-
Incubation : Add the target protein and the PROTAC (or vehicle control) to individual reaction tubes.
-
Initiate Reaction : Add the master mix to each tube to initiate the reaction.
-
Time Course : Incubate the reactions at 37°C. Samples can be taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench Reaction : Stop the reaction by adding 2X Laemmli SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.
-
Analysis : Analyze the samples by Western blot using an antibody specific to the target protein. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated protein indicates a positive result.
Protocol 5.2: Cellular Protein Degradation Assay (Western Blot)
Western blotting is the gold-standard method for quantifying the reduction of target protein levels in cells following PROTAC treatment.[1][5][20]
A. Cell Seeding and Treatment
-
Seed cells (e.g., HeLa, MM.1S) in 6-well plates to achieve 70-80% confluency at the time of harvest.[5]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a specified time (e.g., 16-24 hours).[1][5] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
B. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash cells once with ice-cold PBS.[1][5]
-
Add ice-cold lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[1]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][5]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[1][5]
C. SDS-PAGE and Immunoblotting
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[1][5]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][5]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[1][5]
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][5]
D. Detection and Analysis
-
Wash the membrane again and apply an ECL chemiluminescent substrate.[5]
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine DC50 and Dmax values.[1]
Downstream Signaling and Biological Consequences
The degradation of a target protein has profound downstream biological effects. A classic example is the degradation of the epigenetic reader protein BRD4. BRD4 is a key regulator of oncogenes, most notably c-Myc.[5] By degrading BRD4, CRBN-based PROTACs effectively downregulate c-Myc transcription, leading to anti-proliferative effects in cancer cells.[5] This demonstrates how PROTACs can be used to functionally interrogate and therapeutically target proteins previously considered "undruggable" by conventional small-molecule inhibitors.
Challenges and Future Directions
Despite the tremendous success of CRBN-based PROTACs, several challenges remain. The "hook effect" is a phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes instead of the required ternary complex.[21] Furthermore, the IMiD-based ligands can induce the degradation of endogenous neosubstrates, which can lead to off-target effects or toxicities.[21]
Future research is focused on developing novel, non-IMiD CRBN ligands to potentially mitigate neosubstrate degradation and improve pharmacokinetic properties.[15] Expanding the toolbox of available E3 ligases beyond CRBN and VHL is another critical area of investigation, which could enable tissue-specific protein degradation and overcome resistance mechanisms.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lander-lab.com [lander-lab.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy | MDPI [mdpi.com]
- 18. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
A Technical Guide to Thalidomide-NH-PEG1-NH2 Hydrochloride in Proteolysis-Targeting Chimera (PROTAC) Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-NH-PEG1-NH2 hydrochloride, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its role as a Cereblon (CRBN) E3 ligase ligand, present suppliers and catalog information, detail experimental protocols for its application, and visualize the pertinent biological pathways and experimental workflows.
Introduction to this compound in PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase complex. This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety for CRBN recruitment and a short polyethylene (B3416737) glycol (PEG1) linker terminating in a primary amine (-NH2). This amine group serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein, thereby forming a complete PROTAC molecule. The hydrochloride salt form generally offers improved water solubility and stability.
Supplier and Catalog Information
For researchers looking to procure this compound and its analogs, several chemical suppliers offer this and similar compounds. The following table summarizes some of the available options.
| Supplier | Product Name | Catalog Number | CAS Number |
| TargetMol | This compound | T9401 | 2154342-56-8 |
| MedChemExpress | Thalidomide-5-NH-PEG1-NH2 hydrochloride | HY-128854A | N/A |
| MyBioSource | Thalidomide-NH-PEG1-NH2, Biochemical | MBS3617185 | N/A |
| Tenova Pharma | Thalidomide-5'-C3-PEG1-amine HCl | N/A | 2357107-60-7 |
| R&D Systems | Thalidomide 4'-oxyacetamide-PEG1-amine | 7243 | 2204226-02-6 |
Signaling Pathway: The Role of Cereblon in PROTAC-Mediated Degradation
Thalidomide-based PROTACs hijack the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) containing Cereblon (CRL4-CRBN) to induce protein degradation. The process begins with the PROTAC molecule simultaneously binding to the target protein of interest and the CRBN subunit of the E3 ligase complex. This brings the target protein into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs using this compound. These protocols are based on established procedures in the field.
PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of this compound to a carboxylic acid-functionalized warhead (a ligand for the protein of interest).
Materials:
-
This compound
-
Warhead-COOH (your protein of interest ligand with a carboxylic acid handle)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution to act as a base.
-
Add PyBOP (1.2 equivalents) to the reaction mixture and stir for 5 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, purify the crude product by preparative reverse-phase HPLC.
-
Characterize the final PROTAC product using MS and NMR to confirm its identity and purity.
In-Depth Technical Guide: Material Safety Data Sheet for Thalidomide-NH-PEG1-NH2 HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for Thalidomide-NH-PEG1-NH2 HCl, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a specific, publicly available Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes available data for the molecule and leverages extensive safety information from its parent compound, thalidomide (B1683933). It is imperative to handle this compound with the utmost care, assuming it carries similar risks to thalidomide, including its known teratogenic effects.
Section 1: Chemical Identification and Physical Properties
Thalidomide-NH-PEG1-NH2 HCl is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based cereblon (CRBN) ligand and a PEG1 linker with a terminal amine group, provided as a hydrochloride salt.[1] This molecule is instrumental in the synthesis of PROTACs, which are designed to selectively target and degrade specific proteins within a cell.[2][3]
Table 1: Physical and Chemical Properties of Thalidomide-NH-PEG1-NH2 HCl
| Property | Value | Source |
| Chemical Name | 4-[(2-(2-Aminoethoxy)ethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [1][4] |
| Molecular Formula | C17H21ClN4O5 | [4][5] |
| Molecular Weight | 396.83 g/mol | [1][4][5] |
| CAS Number | 2154342-56-8 | [1][4] |
| Appearance | Solid | [6] |
| Purity | Typically >97% | [1] |
| Storage | Store at -20°C, sealed, away from moisture and light.[6] For solutions, store at -80°C for up to 1 year.[1] |
Section 2: Hazard Identification and Toxicological Profile
Warning: The toxicological properties of Thalidomide-NH-PEG1-NH2 HCl have not been fully investigated. However, due to its structural similarity to thalidomide, it should be considered a potent and hazardous compound. Thalidomide is a known human teratogen, causing severe and life-threatening birth defects.[7] It is also classified as toxic if swallowed and may damage fertility or the unborn child.[8][9][10]
Table 2: Summary of Toxicological Data for Thalidomide (Parent Compound)
| Metric | Value | Species | Route | Source |
| LD50 (Oral) | 113 mg/kg | Rat | Oral | [11] |
| LD50 (Oral) | 700 mg/kg | Mouse | Oral | [8] |
| LD50 (Dermal) | 1,550 mg/kg | Rat | Dermal | [11] |
| Teratogenicity | Known human teratogen | Human | N/A | [7][12] |
| Reproductive Toxicity | May damage fertility or the unborn child | Human | N/A | [8][9][10] |
Section 3: Handling, Storage, and Personal Protective Equipment
Strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Double nitrile gloves are required.[13]
-
Eye Protection: Chemical safety goggles are mandatory.[13]
-
Body Protection: A disposable gown or coveralls should be worn.[13]
-
Respiratory Protection: An N95 respirator or higher is necessary, and for potent compounds, a Powered Air-Purifying Respirator (PAPR) may be required.[13]
-
-
Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, locked up and away from incompatible materials such as strong oxidizers.[8][9]
Section 4: Experimental Protocols
While specific experimental protocols for determining the safety of Thalidomide-NH-PEG1-NH2 HCl are not publicly available, the following are general methodologies used to generate the type of data found in a standard MSDS.
1. Acute Oral Toxicity (LD50) Determination: This study is typically conducted in rodents (e.g., rats or mice) following OECD Guideline 423. A single dose of the test substance is administered by oral gavage. Animals are observed for signs of toxicity and mortality over a 14-day period. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.
2. Dermal Toxicity (LD50) Determination: Following OECD Guideline 402, the test substance is applied to a shaved area of the skin of a test species (e.g., rats or rabbits). The area is covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality over 14 days.
3. Skin and Eye Irritation/Corrosion: These tests, following OECD Guidelines 404 and 405 respectively, involve applying the substance to the skin or into the eye of a test animal (typically a rabbit) and observing for signs of irritation or corrosion over a set period.
4. Teratogenicity and Reproductive Toxicity Studies: These are complex, multi-generational studies (e.g., following OECD Guidelines 414, 415, 416) where the substance is administered to animals before and during pregnancy. The offspring are then examined for any developmental abnormalities.
Section 5: Mechanism of Action and Experimental Workflows
Thalidomide-NH-PEG1-NH2 HCl functions as a key component in PROTAC technology. The thalidomide portion of the molecule binds to the E3 ubiquitin ligase, cereblon.[14] The terminal amine group allows for the covalent attachment of a ligand that binds to a target protein of interest. This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[15][16]
Diagrams
Caption: PROTAC Mechanism of Action.
Caption: General Experimental Workflow.
Section 6: First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[9]
Section 7: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions.[18]
-
Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[9]
Section 8: Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust.[9] Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[18]
-
Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[9]
Disclaimer
This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Material Safety Data Sheet. The user assumes all risks associated with the handling, storage, and use of this compound. It is the responsibility of the user to conduct a thorough risk assessment before use.
References
- 1. Thalidomide-NH-PEG1-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride_TargetMol [targetmol.com]
- 4. molnova.com [molnova.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. lgcstandards.com [lgcstandards.com]
- 12. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 13. benchchem.com [benchchem.com]
- 14. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 15. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 17. research.uga.edu [research.uga.edu]
- 18. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting target proteins, harnesses the cell's own machinery to induce their degradation. This technical guide delves into the fundamental principles of PROTAC technology, offering a comprehensive overview of their mechanism of action, design considerations, and the key experimental protocols used to characterize their efficacy. By providing detailed methodologies and quantitative data for prominent PROTACs, this document serves as a vital resource for researchers and drug development professionals seeking to leverage this powerful approach to target proteins, including those previously considered "undruggable."
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a paradigm-shifting strategy in drug discovery. Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, TPD utilizes event-driven catalysis to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a protein of interest (POI).[1][3]
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] A key advantage of this process is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another POI molecule, enabling substantial protein degradation at sub-stoichiometric concentrations.[1][3]
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins, thereby controlling a wide range of cellular functions.[3] This system involves a sequential enzymatic cascade:
-
Ubiquitin Activation: An E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent manner.
-
Ubiquitin Conjugation: The activated ubiquitin is then transferred to an E2 conjugating enzyme.
-
Ubiquitin Ligation: An E3 ubiquitin ligase, which provides substrate specificity, facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.
-
Polyubiquitination: The repetition of this process leads to the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated protein is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the protein into small peptides.
PROTACs effectively hijack this intricate system by artificially bringing the POI to an E3 ligase, thereby marking it for destruction. The choice of E3 ligase is a critical aspect of PROTAC design, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most commonly utilized E3 ligases in clinical development.
Mechanism of Action: A Step-by-Step Breakdown
The catalytic cycle of PROTAC-mediated protein degradation can be visualized as a series of distinct, yet interconnected, steps.
Quantitative Analysis of PROTAC Efficacy
The efficacy of PROTACs is typically quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of degradation achieved. The following tables summarize these values for several clinically relevant and widely studied PROTACs.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >95 | [1] |
| LNCaP | <1 | >95 | [4] | |||
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | CRBN | MCF7 | ~1.8 | >90 | [5] |
| T47D | ~4.5 (GI50) | N/A | [6] | |||
| dBET6 | BRD4 | CRBN | HEK293T | 6 | 97 | [7] |
| MZ1 | BRD4 | VHL | HeLa | 2-20 | >90 | [8] |
| GMB-475 | BCR-ABL | VHL | K562 | ~1000 (IC50) | N/A | [3] |
| PTD10 | BTK | CRBN | Ramos | 0.5 | >95 | [9] |
| RC-3 | BTK | CRBN | Mino | N/A | >85 | [10] |
| PROTAC | Target Protein | E3 Ligase | Binary Binding Affinity (Kd, nM) | Ternary Binding Affinity (Kd, nM) | Cooperativity (α) | Reference(s) |
| MZ1 | BRD4 (BD2) | VHL | 15 (PROTAC to BRD4) | 3.7 | 17.8 | [8][11] |
| 66 (PROTAC to VHL) | [8] | |||||
| dBET6 | BRD4 (BD1) | CRBN | 46 | N/A | 0.6 | [7][12] |
| ARV-110 | AR | CRBN | N/A | N/A | N/A | [12] |
| ARV-471 | ER | CRBN | N/A | N/A | N/A | [13] |
Key Experimental Protocols
The development and characterization of PROTACs rely on a suite of biochemical and cell-based assays. This section provides detailed protocols for the most critical experiments.
Western Blotting for Protein Degradation
Western blotting is the gold-standard method for quantifying the degradation of a target protein.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest.[1]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Treat cells with the PROTAC dilutions for the desired time course (e.g., 4, 8, 16, 24 hours).[3]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
AlphaLISA is a bead-based immunoassay used to study the formation of the ternary complex in a high-throughput format.
Methodology Outline:
-
Reagent Preparation:
-
Prepare tagged versions of the POI (e.g., GST-tagged) and the E3 ligase (e.g., FLAG-tagged).[14]
-
Prepare the PROTAC of interest at various concentrations.
-
Use AlphaLISA anti-tag donor and acceptor beads (e.g., anti-GST acceptor beads and anti-FLAG donor beads).[14]
-
Prepare all reagents in an appropriate assay buffer (e.g., 1x AlphaLISA Binding Assay Buffer).[14]
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC at varying concentrations.
-
Incubate the mixture to allow for ternary complex formation. A typical incubation is 30 minutes.[15]
-
Add the AlphaLISA donor and acceptor beads.
-
Incubate in the dark to allow for bead binding to the complex.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[16]
-
ITC is a powerful biophysical technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Detailed Methodology:
-
Sample Preparation:
-
Binary Binding Experiments:
-
PROTAC to POI: Titrate the PROTAC (in the syringe, e.g., 100-400 µM) into the POI (in the cell, e.g., 10-20 µM).[10]
-
PROTAC to E3 Ligase: Titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Binding Experiment:
-
Instrument Settings (Example for MicroCal PEAQ-ITC):
-
Temperature: 25°C
-
Reference Power: 5 µcal/sec
-
Stir Speed: 750 rpm
-
Injections: 19 injections of 2 µL each, with an initial 0.4 µL injection.[18]
-
-
Data Analysis:
-
Fit the binding isotherms to an appropriate model to determine Kd, n, and ΔH.
-
Calculate the cooperativity factor (α) by dividing the binary binding affinity by the ternary binding affinity.[19]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the POI.
Detailed Methodology:
-
Reaction Mixture Preparation (per 50 µL reaction):
-
10x Ubiquitylation Buffer: 500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP.
-
E1 Enzyme: 100 nM final concentration.
-
E2 Enzyme (e.g., UbcH5b): 100 nM final concentration.[20]
-
E3 Ligase: Concentration to be optimized.
-
POI (Substrate): 5-10 µM final concentration.
-
Ubiquitin (biotinylated or untagged): ~100 µM final concentration.
-
ATP: 10 mM final concentration.
-
PROTAC: Desired concentration range.
-
-
Assay Procedure:
-
Combine the E3 ligase, POI, and PROTAC in a microcentrifuge tube and incubate for 15-30 minutes at room temperature to allow for ternary complex formation.[21]
-
Add the E1, E2, ubiquitin, and ATP to initiate the ubiquitination reaction.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the POI or an anti-ubiquitin antibody to visualize the ladder of polyubiquitinated protein.[20]
-
Impact on Cellular Signaling Pathways
PROTAC-mediated degradation of a target protein can have profound effects on downstream signaling pathways.
BTK Degradation and the B-Cell Receptor (BCR) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[22] Degradation of BTK by PROTACs leads to the inhibition of this pathway, including the downstream activation of NF-κB.[22][23]
AR Degradation and the Androgen Receptor (AR) Signaling Pathway
The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[24] Degradation of AR by PROTACs, such as ARV-110, leads to the downregulation of AR-regulated genes, including prostate-specific antigen (PSA).[24][25]
Conclusion and Future Directions
PROTAC technology has ushered in a new era of drug discovery, offering the potential to target a vast array of proteins previously considered intractable. The catalytic nature of PROTACs and their ability to induce degradation rather than just inhibition provides significant advantages in terms of potency and overcoming resistance. As our understanding of the intricate interplay between PROTACs, target proteins, and E3 ligases deepens, so too will our ability to rationally design more effective and selective degraders. The continued development of novel E3 ligase ligands and a deeper understanding of the structural and biophysical determinants of ternary complex formation will undoubtedly expand the therapeutic reach of this transformative technology. This guide provides a solid foundation for researchers to navigate the complexities of PROTAC development and contribute to the advancement of this exciting field.
References
- 1. Activation of NF-κB in B cell receptor signaling through Bruton's tyrosine kinase-dependent phosphorylation of IκB-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. lifesensors.com [lifesensors.com]
- 22. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]
- 24. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 25. Targeted Degradation of Androgen Receptor for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Conjugating Thalidomide-NH-PEG1-NH2 to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Thalidomide-NH-PEG1-NH2 to a target protein ligand. This method is central to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that utilize the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. Thalidomide (B1683933) and its derivatives are potent binders of the E3 ubiquitin ligase Cereblon (CRBN). By conjugating a thalidomide moiety to a ligand that binds a protein of interest, the resulting PROTAC can recruit CRBN to the target protein, leading to its ubiquitination and subsequent degradation.
The protocol herein focuses on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the primary amine of Thalidomide-NH-PEG1-NH2 and a carboxyl group on the protein ligand.
Signaling Pathway: Cereblon-Mediated Protein Degradation
Thalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, which serves as the substrate receptor for the complex, which also includes CULLIN 4A (CUL4A), DDB1, and ROC1.[1][2][3][4][5] This binding event alters the substrate specificity of the E3 ligase, bringing it into close proximity with the target protein of interest (POI), which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Cereblon-mediated protein degradation pathway.
Experimental Workflow
The overall experimental workflow for conjugating Thalidomide-NH-PEG1-NH2 to a protein ligand and characterizing the final product is outlined below.
Caption: Experimental workflow for conjugation.
Experimental Protocols
Protocol 1: EDC/NHS Coupling of Thalidomide-NH-PEG1-NH2 to a Protein Ligand
This two-step protocol first activates the carboxyl groups on the protein ligand using EDC and NHS, followed by the addition of the amine-containing thalidomide linker.
Materials and Reagents:
-
Protein ligand with accessible carboxyl groups
-
Thalidomide-NH-PEG1-NH2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.
-
-
Activation of Protein Ligand:
-
Dissolve the protein ligand in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Add EDC and NHS to the protein ligand solution. For optimal efficiency, a molar excess of the coupling reagents is recommended (see Table 1).[6][7][8]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Dissolve Thalidomide-NH-PEG1-NH2 in Coupling Buffer or a minimal amount of DMSO.
-
Optional but recommended: To remove excess EDC and byproducts, pass the activated protein ligand solution through a desalting column equilibrated with Coupling Buffer.
-
Immediately add the Thalidomide-NH-PEG1-NH2 solution to the activated protein ligand solution. A molar excess of the thalidomide linker is often used to drive the reaction to completion (see Table 1).
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from excess reagents and unconjugated molecules using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
For higher purity, proceed with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as described in Protocol 2.
-
Table 1: Recommended Reagent Concentrations for EDC/NHS Coupling
| Reagent | Molar Ratio (relative to Protein Ligand) | Notes |
| EDC | 2-10 fold molar excess | Higher excess for lower protein concentrations.[9] |
| NHS/Sulfo-NHS | 2-5 fold molar excess | Sulfo-NHS is recommended for aqueous reactions to improve solubility.[8] |
| Thalidomide-NH-PEG1-NH2 | 10-20 fold molar excess | A higher excess can improve conjugation efficiency but may require more extensive purification. |
Protocol 2: Purification of the Protein-Thalidomide Conjugate by RP-HPLC
RP-HPLC is a powerful technique for purifying protein conjugates based on their hydrophobicity.[6][10][11][12]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 or C4 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude conjugate solution from Protocol 1
Procedure:
-
Sample Preparation:
-
Filter the crude conjugate solution through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (see Table 2 for a typical gradient).
-
Monitor the elution profile at 280 nm (for the protein) and a wavelength appropriate for the thalidomide-containing molecule if it has a distinct absorbance.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the conjugate.
-
Pool the fractions containing the pure conjugate and lyophilize or buffer exchange into a suitable storage buffer.
-
Table 2: Example RP-HPLC Gradient for Conjugate Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 35 | 65 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 45 | 5 | 95 | 1.0 |
| 50 | 95 | 5 | 1.0 |
Note: This is an example gradient and may require optimization based on the specific properties of the protein ligand and conjugate.
Protocol 3: Characterization of the Protein-Thalidomide Conjugate
1. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the successful conjugation and to determine the degree of labeling.[13][14][15]
-
Procedure: Analyze the purified conjugate using LC-MS with electrospray ionization (ESI).
-
Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the conjugate. The mass of the conjugate should be equal to the mass of the protein ligand plus the mass of the attached Thalidomide-NH-PEG1-NH2 moieties. The mass of each ethylene (B1197577) glycol unit is approximately 44 Da.[13]
Table 3: Expected Mass Shift Upon Conjugation
| Moiety | Molecular Weight ( g/mol ) |
| Thalidomide-NH-PEG1-NH2 | Insert Calculated MW |
| Expected Mass Increase per Conjugation | ~Insert Calculated MW |
Note: Calculate the exact molecular weight of the Thalidomide-NH-PEG1-NH2 used.
2. UV-Vis Spectroscopy:
UV-Vis spectroscopy can be used to estimate the protein concentration and, in some cases, the degree of conjugation if the attached molecule has a unique absorbance.[16][17][18][19]
-
Procedure: Measure the absorbance of the purified conjugate at 280 nm.
-
Data Analysis: Calculate the protein concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the protein, c is the concentration, and l is the pathlength of the cuvette.
3. SDS-PAGE:
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can provide a qualitative assessment of conjugation.
-
Procedure: Run the unconjugated protein ligand and the purified conjugate on an SDS-PAGE gel.
-
Data Analysis: The conjugated protein should exhibit a higher molecular weight, resulting in a shift in its migration compared to the unconjugated protein.[9]
Troubleshooting
Table 4: Common Issues and Solutions in Protein Conjugation
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, properly stored reagents. |
| Suboptimal pH | Ensure Activation Buffer is pH 6.0 and Coupling Buffer is pH 7.2-7.5. | |
| Presence of amine-containing buffers (e.g., Tris) | Use non-amine buffers like MES and PBS. | |
| Hydrolysis of NHS-ester | Perform the coupling step immediately after activation. | |
| Protein Precipitation | High degree of modification | Reduce the molar excess of the thalidomide linker. |
| Unsuitable buffer conditions | Ensure the protein is at a stable concentration and in an appropriate buffer. | |
| Poor HPLC Resolution | Inappropriate column or gradient | Optimize the gradient and try different column chemistries (e.g., C4 for larger proteins). |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 17. DSpace [researchrepository.universityofgalway.ie]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. Photometric Quantification of Proteins in Aqueous Solutions via UV-Vis Spectroscopy - Eppendorf Maroc [eppendorf.com]
Application Notes and Protocols for Cell-Based Assays of CRBN-Recruiting PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's 26S proteasome.[1][2]
Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most commonly recruited E3 ligases in PROTAC design.[3][4] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide.[3][5][6] By hijacking the CRBN complex, these PROTACs can effectively target a wide range of proteins for degradation, including those previously considered "undruggable."[3][6]
The development of effective PROTACs requires a robust suite of assays to characterize their activity. Cell-based assays are critical for evaluating a PROTAC's performance in a physiologically relevant environment, assessing its cell permeability, target engagement, and ability to induce degradation.[5][7] Key parameters determined from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1][8] This document provides detailed protocols for essential cell-based assays to characterize CRBN-recruiting PROTACs.
Mechanism of Action and Experimental Workflows
The efficacy of a PROTAC is dependent on the successful formation of a ternary complex, subsequent ubiquitination of the target, and its degradation by the proteasome. The following diagrams illustrate this pathway and the general workflow for its assessment.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1] It allows for the determination of DC50 and Dmax values.[1]
Materials:
-
Cell culture reagents and appropriate cell line expressing the POI and CRBN.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Cell Seeding & Treatment:
-
Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[9] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat cells with the PROTAC concentrations and a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1][9]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][9]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.[1]
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.[9]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[8]
-
Protocol 2: HiBiT Assay for Kinetic Protein Degradation
The HiBiT system is a sensitive, bioluminescence-based method for quantifying protein levels in real-time.[10] It involves CRISPR/Cas9-mediated insertion of an 11-amino-acid tag (HiBiT) onto the endogenous POI.[10][11][12] In cells also expressing the LgBiT protein, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged POI.[12]
Materials:
-
CRISPR-edited cell line expressing HiBiT-tagged POI and stably expressing LgBiT.
-
White, opaque 96-well or 384-well plates.
-
Nano-Glo® Endurazine™ Live Cell Substrate.
-
CO2-independent medium (for extended kinetic reads without a CO2-controlled incubator).
-
Luminometer.
Methodology:
-
Cell Seeding:
-
Seed the HiBiT/LgBiT cells in a white-walled 96-well plate and allow them to attach overnight.
-
-
Degradation Assay:
-
Prepare a 1X solution of Endurazine™ substrate in the appropriate assay medium (e.g., CO2-independent medium) by diluting the stock 1:100.[11]
-
Aspirate the cell culture medium from the plate and add the Endurazine™ solution.[11]
-
Incubate the plate for at least 1-2 hours at 37°C to allow the luminescence to equilibrate.[11]
-
Prepare serial dilutions of the PROTAC at 10X the final concentration in assay medium.
-
Add the 10X PROTAC solution to the wells.
-
Immediately place the plate in a luminometer pre-equilibrated to 37°C and begin collecting kinetic luminescence measurements over time (e.g., every 15 minutes for 24 hours).[11]
-
-
Data Analysis:
-
Normalize the luminescence data at each time point to the reading at time zero for each well.
-
Plot the normalized luminescence against time for each PROTAC concentration to visualize degradation kinetics.
-
For endpoint analysis, use the luminescence values at a specific time point (e.g., 24 hours) to generate a dose-response curve and calculate DC50 and Dmax.[13]
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can monitor the formation of the POI-PROTAC-CRBN ternary complex in living cells.[14] This assay typically uses the POI fused to NanoLuc® (NLuc) luciferase (the BRET donor) and CRBN fused to HaloTag® labeled with a fluorescent ligand (the BRET acceptor).[14] PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur.
Materials:
-
Cells co-expressing NLuc-POI and HaloTag®-CRBN.
-
Opti-MEM® I Reduced Serum Medium.
-
HaloTag® NanoBRET™ 618 Ligand (acceptor).
-
NanoBRET™ Nano-Glo® Substrate (donor).
-
Plate reader capable of measuring filtered luminescence.
Methodology:
-
Cell Preparation:
-
Transfect cells to express NLuc-POI and HaloTag-CRBN fusion proteins. Alternatively, use stably expressing cell lines.
-
Plate the cells in a white 96-well plate and incubate overnight.
-
-
Assay Execution:
-
Label the HaloTag-CRBN by adding the HaloTag NanoBRET 618 Ligand to the cells and incubate as recommended by the manufacturer.
-
Treat the cells with serial dilutions of the PROTAC compound and incubate for the desired time (e.g., 2-4 hours).
-
Just before reading, add the NanoBRET Nano-Glo Substrate.
-
Measure luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Correct for background by subtracting the ratio from vehicle-only control wells.
-
Plot the corrected NanoBRET ratio against the PROTAC concentration. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations, where binary complexes are favored over the ternary complex.[15][16] The peak of this curve represents the optimal concentration for ternary complex formation.
-
Protocol 4: Target Ubiquitination by Co-Immunoprecipitation (Co-IP)
This assay directly confirms that the target protein is ubiquitinated following PROTAC treatment.[17][18] It involves immunoprecipitating the POI and then performing a Western blot to detect conjugated ubiquitin.
Materials:
-
Materials for cell culture and PROTAC treatment (as in Protocol 1).
-
Proteasome inhibitor (e.g., MG132 or Epoxomicin).[18]
-
Co-IP Lysis Buffer (non-denaturing).
-
Antibody for immunoprecipitation (anti-POI).
-
Protein A/G agarose (B213101) beads.
-
Antibodies for Western blot (anti-ubiquitin and anti-POI).[18]
-
Other materials for Western blotting (as in Protocol 1).
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells in 100 mm dishes.[18]
-
Treat cells with the PROTAC at an effective concentration (e.g., near the DC50 value) and a vehicle control.
-
Crucially, co-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC incubation period. This prevents the degradation of the ubiquitinated protein, allowing it to accumulate for detection.[16]
-
Harvest and lyse cells in non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-POI antibody overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear in the PROTAC-treated lane indicates poly-ubiquitination of the POI.
-
The membrane can be stripped and re-probed with an anti-POI antibody to confirm successful immunoprecipitation.
-
Data Presentation
Summarizing quantitative data in a structured format is essential for comparing the efficacy of different PROTACs.
Table 1: Summary of PROTAC Degradation Activity
| PROTAC ID | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Assay Method |
|---|---|---|---|---|---|---|
| PROTAC-A | BRD4 | HeLa | 24 | 25 | 92 | Western Blot |
| PROTAC-B | BRD4 | HeLa | 24 | 150 | 75 | Western Blot |
| PROTAC-A | BRD4 | THP-1 | 16 | 18 | 95 | HiBiT Assay |
| PROTAC-C | KRAS G12D | MIA PaCa-2 | 24 | 45 | 88 | Western Blot |
Table 2: Summary of Target Engagement and Ternary Complex Formation
| PROTAC ID | Target Protein | Assay | Parameter | Value | Notes |
|---|---|---|---|---|---|
| PROTAC-A | BRD4 | NanoBRET™ Target Engagement | IC50 (nM) | 35 | Intracellular target binding |
| PROTAC-A | BRD4 | NanoBRET™ Ternary Complex | Max BRET Ratio | 0.15 | Bell-shaped curve observed |
| PROTAC-B | BRD4 | NanoBRET™ Target Engagement | IC50 (nM) | 250 | Weaker intracellular binding |
| PROTAC-B | BRD4 | NanoBRET™ Ternary Complex | Max BRET Ratio | 0.04 | Poor complex formation |
Troubleshooting
Successful PROTAC experiments require careful optimization. If target degradation is not observed, a systematic approach to troubleshooting is necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degradation and PROTACs [promega.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. promega.com [promega.com]
- 12. Target Degradation [promega.sg]
- 13. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Thalidomide-NH-PEG1-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-PEG1-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a synthetic E3 ligase ligand-linker conjugate, it incorporates the well-characterized thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG1 linker with a terminal amine group. This bifunctional nature makes it an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering a powerful strategy to address disease targets previously considered "undruggable."
These application notes provide a comprehensive guide to the recommended solvents, handling procedures, and experimental protocols for utilizing this compound in the development and characterization of novel PROTACs.
Mechanism of Action: CRBN-Mediated Protein Degradation
A PROTAC synthesized using this compound functions by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase complex. This orchestrated event initiates a catalytic cycle of protein degradation, as illustrated below.
Solubility and Handling
Precise, experimentally determined solubility data for this compound is not consistently published. However, based on the solubility of structurally similar compounds with different PEG linker lengths, the following recommendations can be made. Researchers should perform small-scale solubility tests to confirm the optimal solvent for their specific application.
Table 1: Recommended Solvents for Stock Solution Preparation (Based on Structurally Similar Compounds)
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Recommended for creating high-concentration stock solutions. Hygroscopic; use freshly opened solvent for best results.[1] |
| Water | Potentially high | A related compound, Thalidomide-O-amido-PEG-C2-NH2 hydrochloride, shows high water solubility (100 mg/mL). The hydrochloride salt form of the target compound may enhance aqueous solubility. |
Storage and Handling:
-
Solid Form: Store at -20°C, sealed, and protected from moisture and light.
-
Stock Solutions: Aliquot and store at -80°C to minimize freeze-thaw cycles. For DMSO stock solutions, it is advisable to use them within one month when stored at -20°C or within six months at -80°C.[1]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This compound serves as the E3 ligase-recruiting component for PROTAC synthesis. The terminal primary amine allows for straightforward conjugation to a ligand for a protein of interest (POI) that contains a carboxylic acid functionality, typically through an amide bond formation.
Materials:
-
This compound
-
POI ligand with a carboxylic acid handle
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Organic base (e.g., DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the POI ligand in the anhydrous solvent.
-
Add the coupling reagents and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound and the organic base in the anhydrous solvent.
-
Add the thalidomide solution to the activated POI ligand solution.
-
Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS or TLC.
-
Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines a standard procedure to evaluate the efficacy of a newly synthesized PROTAC in degrading its target protein in a cellular context.
Table 2: Typical Concentration and Time Course for In Vitro Degradation
| Parameter | Recommended Range | Notes |
| PROTAC Concentration | 0.1 nM to 1000 nM | A wide range is used to determine the DC50 (half-maximal degradation concentration) and to observe potential "hook effects" at high concentrations.[2] |
| Incubation Time | 4 to 24 hours | Time-course experiments are crucial to determine the kinetics of degradation.[3][4] |
| Vehicle Control | DMSO (≤ 0.5%) | The final concentration of the vehicle should be kept constant across all treatments.[3] |
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours).[2]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the lysates to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[5]
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) is essential.[4][6]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax (maximum degradation) values.[2]
-
Protocol 3: In Vivo Formulation (General Guidance)
For in vivo studies, PROTACs often require specific formulations to ensure solubility and bioavailability. While a specific formulation for a PROTAC derived from this compound will be target- and route-dependent, a common starting point for parenteral administration is a co-solvent system.
Table 3: Example In Vivo Formulation for a PROTAC
| Component | Percentage (v/v) | Purpose |
| DMSO | 5 - 10% | Initial solubilization of the compound |
| PEG300 | 30 - 40% | Co-solvent to improve solubility |
| Tween 80 | 5% | Surfactant to enhance stability and solubility |
| Saline or Water | 45 - 60% | Vehicle |
Preparation (Example):
-
Prepare a concentrated stock solution of the PROTAC in DMSO.
-
Sequentially add the other co-solvents (e.g., PEG300, then Tween 80), ensuring the solution is clear after each addition. Sonication may be used to aid dissolution.
-
Finally, add the saline or water to reach the final desired volume and concentration.
-
It is recommended to prepare this formulation fresh on the day of use.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of CRBN-recruiting PROTACs. By providing a readily conjugatable thalidomide-linker moiety, it streamlines the development of novel protein degraders. The protocols and data presented in these notes offer a solid foundation for researchers to effectively utilize this compound in their targeted protein degradation research, ultimately accelerating the discovery of new therapeutic agents.
References
Application Notes: In Vitro Protein Degradation Assay Using Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] Thalidomide-based PROTACs are a prominent class of these heterobifunctional molecules. They incorporate a derivative of thalidomide, which functions as a molecular glue to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3] This recruitment brings the E3 ligase into close proximity with the target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] This application note provides a detailed guide to performing in vitro assays to characterize the efficacy of thalidomide-based PROTACs.
Mechanism of Action: The CRL4^CRBN^ Pathway
Thalidomide-based PROTACs function by inducing the formation of a ternary complex, which consists of the PROTAC molecule, the target Protein of Interest (POI), and the Cereblon (CRBN) E3 ubiquitin ligase, which is part of the larger Cullin 4-RING Ligase (CRL4^CRBN^) complex.[3] This induced proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4]
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present illustrative data for a hypothetical thalidomide-based PROTAC targeting BRD4.
| Parameter | Description |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. |
| Dmax | The maximum percentage of target protein degradation achieved at high PROTAC concentrations. |
Table 1: Comparative Degradation Potency of a BRD4-Targeting PROTAC [6]
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | BRD4 | HeLa | 15 | >95 |
| Negative Control | BRD4 | HeLa | >10,000 | <10 |
Table 2: Ternary Complex Formation Affinity
| Complex | Assay | Binding Affinity (Kd) (nM) |
| PROTAC-X + CRBN | ITC | 250 |
| PROTAC-X + BRD4 | SPR | 80 |
| PROTAC-X + CRBN + BRD4 | AlphaLISA | 25 |
Experimental Protocols
A systematic evaluation of a PROTAC's efficacy involves a series of in vitro assays to confirm ternary complex formation, ubiquitination, and ultimately, protein degradation.
Protocol 1: Ternary Complex Formation Assay (AlphaLISA)
This protocol outlines the detection of the PROTAC-induced ternary complex between a GST-tagged POI and a FLAG-tagged CRBN complex using AlphaLISA technology.[7][8]
Materials:
-
GST-tagged Protein of Interest (POI)
-
FLAG-tagged CRBN/DDB1/CUL4A/RBX1 Complex
-
Thalidomide-based PROTAC
-
AlphaLISA Anti-GST Acceptor Beads
-
AlphaLISA Anti-FLAG Donor Beads
-
AlphaLISA Assay Buffer
-
384-well OptiPlate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer. Prepare fixed concentrations of the GST-POI and FLAG-CRBN complex in the same buffer.
-
Reaction Setup: In a 384-well plate, add the GST-POI, FLAG-CRBN complex, and the PROTAC dilutions. Incubate at room temperature for 60 minutes.
-
Bead Addition: Add the Anti-GST Acceptor beads and Anti-FLAG Donor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent "hook effect" at high concentrations.[9]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[4]
Materials:
-
E1 Ubiquitin Activating Enzyme
-
E2 Ubiquitin Conjugating Enzyme (e.g., UBE2D3)
-
CRL4^CRBN^ E3 Ligase Complex
-
Recombinant Protein of Interest (POI)
-
Ubiquitin
-
ATP
-
10x Ubiquitination Buffer
-
Thalidomide-based PROTAC in DMSO
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
Procedure:
-
Reaction Assembly: In a microcentrifuge tube on ice, assemble the reaction mixture containing ubiquitination buffer, ATP, E1, E2, ubiquitin, POI, and the CRL4^CRBN^ complex.
-
PROTAC Addition: Add the PROTAC at the desired final concentration or DMSO as a vehicle control. Include controls such as reactions lacking E1, E3, or PROTAC.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
Protocol 3: Western Blot for Cellular Protein Degradation
This is the standard method for quantifying the reduction in target protein levels within cells following PROTAC treatment.[10][11][12]
Materials:
-
Human cell line expressing the POI (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Thalidomide-based PROTAC in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO (vehicle control) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Troubleshooting
Failures in observing protein degradation can arise from multiple factors. A systematic approach is crucial for identifying the root cause.[9]
References
- 1. portlandpress.com [portlandpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. SLAS2024 [slas2024.eventscribe.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Generation of a Novel PROTAC Molecule
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful new modality for therapeutic intervention, particularly against targets previously considered "undruggable".[1][3] A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1][2][3] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2]
These application notes provide a comprehensive experimental workflow for the generation and characterization of a new PROTAC molecule, from initial target validation to cellular degradation assessment. Detailed protocols for key assays are provided to guide researchers through this multifaceted process.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow Overview
The development of a novel PROTAC is a systematic process that can be broken down into several key stages. This workflow ensures a rational approach to designing and validating effective protein degraders.
Caption: High-level experimental workflow for PROTAC generation.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative parameters for evaluating PROTAC efficacy.
Table 1: Binding Affinities and Ternary Complex Cooperativity
| PROTAC | Target Protein (POI) | E3 Ligase | Binary Kd (POI) (nM) | Binary Kd (E3) (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Assay Method |
| MZ1 | Brd4BD2 | VHL | 1 | 29 | 1 | 26 | SPR[4][5] |
| ARV-771 | BRD4 | VHL | ~2 | ~1800 | ~2 | >1 | SPR |
| Compound X | POI-X | CRBN | 15 | 250 | 5 | 50 | ITC |
| Compound Y | POI-Y | VHL | 50 | 100 | 100 | 1 | AlphaLISA |
Table 2: Cellular Degradation Potency and Efficacy
| PROTAC | Cell Line | Target Protein (POI) | DC50 (nM) | Dmax (%) | Time Point (h) | Assay Method |
| PROTAC 1 | HCT116 | HDAC1 | 910 | >80 | 24 | Western Blot[6] |
| PROTAC 2 | HCT116 | HDAC3 | 640 | >90 | 24 | Western Blot[6] |
| dBET1 | Jurkat | BRD3 | ~30 | >95 | 0.75 | Western Blot[7] |
| MS21 | HEK-293 | Akt1 | 15.8 | 92 | 24 | NanoLuc Assay[8] |
| MS170 | HEK-293 | Akt1 | 10.0 | 89 | 24 | NanoLuc Assay[8] |
Experimental Protocols
Protocol 1: In Vitro PROTAC-induced Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
E3 Ubiquitin Ligase (e.g., VHL or CRBN complex)
-
Recombinant Target Protein (POI)
-
Ubiquitin
-
ATP solution (10 mM)
-
10x Ubiquitination Buffer
-
PROTAC stock solution (in DMSO)
-
Deionized Water
-
SDS-PAGE gels, buffers, and apparatus
-
Western Blotting reagents and antibodies (anti-POI and anti-Ubiquitin)
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing 10x ubiquitination buffer, ATP, E1, E2, ubiquitin, and the POI.
-
Aliquot Master Mix: Distribute the master mix into individual reaction tubes.
-
Add E3 Ligase and PROTAC: To each tube, add the E3 ligase complex. Then, add the PROTAC at various concentrations or a vehicle control (DMSO).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Look for the appearance of higher molecular weight bands corresponding to ubiquitinated POI in the presence of the PROTAC.
Protocol 2: Ternary Complex Formation by AlphaLISA
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay to detect and quantify the formation of the ternary complex.[]
Materials:
-
Tagged E3 Ligase (e.g., His-tagged)
-
Tagged Target Protein (e.g., GST-tagged)
-
PROTAC of interest
-
AlphaLISA anti-His Acceptor beads
-
AlphaLISA Glutathione Donor beads
-
AlphaLISA Assay Buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged E3 ligase and tagged POI at a constant concentration.
-
Assay Plate Setup: In a 384-well plate, add the E3 ligase, POI, and the diluted PROTAC or vehicle control.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition: Add a mixture of the AlphaLISA Acceptor and Donor beads to each well.
-
Incubation in the Dark: Incubate the plate at room temperature for 1 hour, protected from light.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: A bell-shaped curve is expected when plotting the AlphaLISA signal against the PROTAC concentration, which is indicative of the "hook effect".[2][10] The peak of the curve represents the optimal concentration for ternary complex formation.
Protocol 3: Cellular Degradation Assessment by Western Blot (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of the target protein in a cellular context.[1][11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and Western Blot:
-
Normalize the protein concentration of all samples.
-
Add Laemmli buffer and boil the samples.
-
Perform SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies for the POI and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration (log scale) to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[1][11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine-Reactive Conjugation of Thalidomide-NH-PEG1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of Thalidomide-NH-PEG1-NH2 to amine-containing molecules using amine-reactive chemistry. This methodology is particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where Thalidomide serves as an E3 ligase-recruiting moiety. The protocols outlined below focus on the use of N-hydroxysuccinimide (NHS) esters, a widely adopted and robust method for forming stable amide bonds with primary amines.
Thalidomide and its analogs are known to bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.[2] By conjugating a Thalidomide derivative to a ligand that binds a protein of interest (POI), the resulting PROTAC can induce the degradation of the POI.
These application notes provide quantitative data to guide reaction optimization, detailed experimental protocols for conjugation, purification, and characterization, as well as visualizations of the key biological pathway and experimental workflow.
Data Presentation
Table 1: pH-Dependent Stability of NHS Esters
The stability of NHS esters is highly dependent on pH, with hydrolysis being a competing reaction to the desired amidation.[3] Higher pH increases the rate of hydrolysis, which can reduce conjugation efficiency.[4]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[4] |
| 8.0 | 4 | ~1 hour (estimated) |
| 8.5 | Room Temperature | Significantly shorter |
| 8.6 | 4 | 10 minutes[4] |
Table 2: Recommended Reaction Conditions for NHS Ester-Amine Coupling
Optimal conjugation is a balance between amine reactivity and NHS ester stability. The primary amine must be deprotonated to be nucleophilic, which is favored at higher pH.[3]
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[4] | A common starting point is pH 8.3-8.5 for optimal amine reactivity.[5] |
| Temperature | 4°C - Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester.[4] |
| Reaction Time | 0.5 - 4 hours[4] | Monitor reaction progress by LC-MS to determine the optimal time. |
| Molar Ratio (NHS ester:Amine) | 1:1 to 5:1 | An excess of the NHS ester can drive the reaction to completion.[6] |
| Buffer | Phosphate, Borate, Bicarbonate | Amine-free buffers are essential to prevent competition with the target molecule.[4] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of an NHS Ester-Activated Molecule to Thalidomide-NH-PEG1-NH2
This protocol describes a general method for conjugating a molecule containing an NHS ester to the primary amine of Thalidomide-NH-PEG1-NH2.
Materials:
-
Thalidomide-NH-PEG1-NH2
-
NHS ester-activated molecule of interest
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification supplies (e.g., HPLC system, columns)
Procedure:
-
Preparation of Reactants:
-
Dissolve Thalidomide-NH-PEG1-NH2 in a minimal amount of anhydrous DMF or DMSO.
-
Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMF or DMSO. A 10 mM stock solution is a common starting point.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the Thalidomide-NH-PEG1-NH2 solution to the reaction buffer.
-
While gently stirring, add the desired molar excess of the NHS ester stock solution to the Thalidomide-NH-PEG1-NH2 solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined by monitoring the reaction progress using a suitable analytical method like LC-MS.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate with stirring for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the reaction mixture to separate the desired conjugate from unreacted starting materials and byproducts.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for the purification of small molecule conjugates.[]
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and NMR.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Calculating Optimal Linker Length in Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable ternary complex is a critical determinant of efficacy for a growing class of therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These molecules function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The linker connecting the POI-binding and E3-binding moieties in these heterobifunctional molecules is not merely a passive tether; its length, composition, and flexibility are paramount in dictating the geometry and stability of the ternary complex.[1][2] An improperly designed linker can result in steric hindrance, preventing complex formation, or conversely, lead to an overly flexible and unproductive complex.[3] Therefore, the rational design and empirical validation of the optimal linker length are crucial steps in the development of potent and selective protein degraders.
These application notes provide a comprehensive guide to understanding the principles of linker design, experimental protocols for characterizing ternary complex formation, and a workflow for determining the optimal linker length.
The Role of the Linker in Ternary Complex Formation
The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3). The linker's properties significantly influence several key aspects of the resulting complex:
-
Stability and Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the POI and the E3 ligase, leading to a stable ternary complex. This stabilization is often quantified by the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary complex affinity.[4][5][] Positive cooperativity (α > 1) indicates that the formation of the ternary complex is energetically more favorable than the individual binary binding events.
-
Geometry and Ubiquitination Efficiency: The linker length and rigidity dictate the relative orientation of the POI and E3 ligase within the complex. This geometry is critical for positioning the E3 ligase's active site in proximity to accessible lysine (B10760008) residues on the POI, thereby ensuring efficient ubiquitination.
-
Physicochemical Properties: The linker's composition affects the overall physicochemical properties of the molecule, including its solubility, cell permeability, and metabolic stability, all of which are critical for its therapeutic potential.[1]
Data Presentation: Impact of Linker Length on Ternary Complex Formation and Degradation
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A systematic evaluation of a series of molecules with varying linker lengths is often necessary to identify the "sweet spot" for maximal efficacy.[1] Below is a summary of quantitative data from various studies, illustrating the impact of linker length on degradation efficiency (DC50 and Dmax) and ternary complex biophysical parameters.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
| BRD4 | VHL | PEG | 12 | >1000 | <10 | - | - | [7] |
| BRD4 | VHL | PEG | 16 | 28 | 98 | 15 | 2.5 | [7] |
| BRD4 | VHL | PEG | 20 | 95 | 95 | 45 | 1.2 | [7] |
| SMARCA2 | VHL | Alkyl | 10 | >5000 | <20 | - | - | [7] |
| SMARCA2 | VHL | Alkyl | 13 | 150 | 85 | 80 | 3.1 | [7] |
| SMARCA2 | VHL | Alkyl | 16 | 500 | 70 | 250 | 1.5 | [7] |
| p110γ | CRBN | PEG | - | 42.23 | 88.6 | - | - | [8] |
| mTOR | CRBN | PEG | - | 45.4 | 74.9 | - | - | [8] |
Note: DC50 is the concentration of the molecule required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. A lower DC50 and a higher Dmax generally indicate greater potency.
Experimental Protocols
Several biophysical and biochemical techniques are essential for characterizing the formation and stability of the ternary complex, providing critical data to guide linker optimization.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of binding affinities (KD), and association (ka) and dissociation (kd) rate constants for both binary and ternary complexes.[4][5][9]
Objective: To determine the kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complex formation.
Protocol:
-
Immobilization:
-
Covalently couple the E3 ligase (e.g., VHL or CRBN complex) to a sensor chip surface (e.g., CM5 chip via amine coupling). Alternatively, use a capture-based approach with tagged proteins (e.g., His-tagged E3 ligase on an NTA sensor chip).[10]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (ka, kd) and affinity (KD) of the PROTAC for the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the POI over a surface with immobilized PROTAC (if feasible) or use an alternative method to determine the PROTAC-POI binary affinity.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The increase in response units (RU) compared to the binary interaction will be proportional to the formation of the ternary complex.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding model) to determine the apparent kinetic parameters for ternary complex formation.[11]
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD(binary) / KD(ternary).[4]
-
A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[][11][12]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate the cooperativity factor.
Protocol:
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (e.g., 100-200 µM). Perform the titration and fit the data to a one-site binding model to determine KD1, ΔH1, and n1.
-
PROTAC into POI: Similarly, titrate the PROTAC into the POI solution to determine KD2, ΔH2, and n2.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase solution pre-saturated with the POI. The concentration of the POI should be in excess to ensure all E3 ligase is in a binary complex.
-
Fill the syringe with the PROTAC solution.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-POI binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).[11]
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for Homogeneous Proximity Assay
TR-FRET is a robust, high-throughput assay that measures the proximity of two molecules in solution. It is particularly well-suited for screening libraries of compounds and for characterizing the formation of ternary complexes in a more physiological buffer system.[13][14][15]
Objective: To quantify the formation of the ternary complex in a homogeneous solution.
Protocol:
-
Reagent Preparation:
-
Label the POI and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or a fluorescent protein), respectively. This is often achieved using tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase) and corresponding labeled antibodies (e.g., anti-GST-Tb and anti-His-d2).
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the labeled POI and E3 ligase.
-
Add a serial dilution of the PROTAC to the wells.
-
Incubate the plate to allow the complex to form.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the TR-FRET signal as a function of the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where high concentrations of the PROTAC can lead to the "hook effect" due to the formation of binary complexes that do not contribute to the FRET signal.[16] The peak of the curve represents the optimal concentration for ternary complex formation.
-
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Optimal Linker Length Determination
Caption: Workflow for determining optimal linker length.
Logical Relationship of Linker Length to Ternary Complex Stability
Caption: Effect of linker length on complex stability.
Conclusion
The rational design of the linker is a cornerstone of developing effective therapeutics that function through ternary complex formation. A multi-faceted approach that combines computational modeling with rigorous experimental validation is essential for identifying the optimal linker length. The protocols and workflows detailed in these application notes provide a framework for researchers to systematically evaluate and optimize linker properties, ultimately accelerating the discovery and development of novel protein degraders. The use of biophysical techniques such as SPR, ITC, and TR-FRET provides invaluable quantitative data on the stability and kinetics of the ternary complex, which, when correlated with cellular degradation data, enables the generation of robust structure-activity relationships to guide medicinal chemistry efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aragen.com [aragen.com]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. resources.revvity.com [resources.revvity.com]
Application Note: Quantitative Analysis of Target Protein Degradation using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] Western blotting is an indispensable and widely used technique for monitoring and quantifying the efficacy of these small molecule degraders.[1][2] It allows for the direct visualization and quantification of the target protein's abundance within cells or tissues following treatment.[1][3] This document provides a detailed protocol for performing Western blot analysis to assess the degradation of a target protein.
Signaling Pathway of Targeted Protein Degradation
The mechanism of action for many small molecule degraders involves the formation of a ternary complex between the target protein, the degrader molecule, and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2]
Caption: Targeted protein degradation pathway.
Experimental Workflow
The following diagram outlines the key steps involved in the Western blot protocol to assess protein degradation.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of a target protein upon treatment with a small molecule degrader.
Materials and Reagents
-
Cell Culture: Appropriate cell line expressing the protein of interest (POI).
-
Treatment Compound: Small molecule degrader (e.g., PROTAC) and vehicle control (e.g., DMSO).
-
Buffers and Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][4][5]
-
Protein Assay Reagent (e.g., BCA Protein Assay Kit).
-
4x Laemmli Sample Buffer.[1]
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween 20 (TBST).
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).[1]
-
-
Antibodies:
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
HRP-conjugated secondary antibody.
-
-
Equipment and Consumables:
Cell Culture and Treatment
-
Seed the appropriate cell line in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of the degrader compound or vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[1]
Sample Preparation
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.[4][5] Keep samples on ice to minimize protein degradation.[5][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new tube.[1]
Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[1] This is crucial to ensure equal loading of samples.[3]
SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.[1]
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.[1]
-
Denature the samples by heating at 95-100°C for 5 minutes.[1][5]
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of a polyacrylamide gel.[1] Include a protein ladder to determine molecular weights.[1]
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[1]
Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer.[1] If using nitrocellulose, equilibrate directly in transfer buffer.[1]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.[1]
-
Perform the protein transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.[1] Transfer conditions may need to be optimized for large proteins.[7]
Immunodetection
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Wash the membrane three times for 5 minutes each with TBST.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Also probe for a loading control protein to normalize for sample loading.
Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.[2]
-
Quantify the intensity of the bands using densitometry software.[2]
-
Normalize the target protein signal to the corresponding loading control signal.[2]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[2]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. From this data, a dose-response curve can be generated to determine key parameters.[2]
| Parameter | Description |
| DC₅₀ | The concentration of the degrader that results in 50% degradation of the target protein.[2] |
| Dₘₐₓ | The maximum percentage of protein degradation achieved.[2] |
| Time Course | Degradation of the target protein measured at different time points with a fixed degrader concentration. |
| Dose-Response | Degradation of the target protein measured at different degrader concentrations at a fixed time point. |
Example Data Table:
| Treatment | Concentration (nM) | Incubation Time (h) | Target Protein Level (% of Control) | Loading Control Level (% of Control) | Normalized Target Protein Level | % Degradation |
| Vehicle | - | 24 | 100 | 100 | 100 | 0 |
| Degrader X | 1 | 24 | 85 | 98 | 86.7 | 13.3 |
| Degrader X | 10 | 24 | 52 | 101 | 51.5 | 48.5 |
| Degrader X | 100 | 24 | 15 | 99 | 15.2 | 84.8 |
| Degrader X | 1000 | 24 | 8 | 102 | 7.8 | 92.2 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (50-100 µg).[4] |
| Poor antibody affinity. | Use a primary antibody validated for Western blot.[8][9] | |
| Inefficient protein transfer. | Optimize transfer time and conditions. Use Ponceau S staining to check transfer efficiency.[6] | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent.[6][10] |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations.[9][11] | |
| Multiple Bands | Protein degradation during sample prep. | Always use fresh samples with protease inhibitors and keep on ice.[4][5][6] |
| Non-specific antibody binding. | Use a more specific primary antibody or optimize blocking and washing steps.[12] | |
| Splice variants or post-translational modifications. | Consult protein databases like UniProt to check for known variants.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. biocompare.com [biocompare.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Solubility of Thalidomide-NH-PEG1-NH2 Hydrochloride in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-PEG1-NH2 hydrochloride. Our aim is to help you overcome common solubility challenges in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Issue: Compound is not fully dissolving or is precipitating out of solution.
If you are experiencing difficulty dissolving this compound in DMSO, or if the compound is precipitating after initial dissolution, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
| Compound Name | Solvent | Reported Solubility | Recommendations |
| Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | DMSO | 125 mg/mL[1] | Sonication is recommended.[1] |
| Thalidomide-NH-PEG2-C2-NH2 hydrochloride | DMSO | 50 mg/mL[2] | Ultrasonic treatment and freshly opened, anhydrous DMSO are advised.[2] |
| (±)-Thalidomide (parent compound) | DMSO | ~12 mg/mL[3] | - |
Q2: The compound appears to be an oil or a sticky solid. How should I handle it?
PEGylated compounds and hydrochloride salts can sometimes be hygroscopic, absorbing moisture from the air and appearing as a gum or oil. It is crucial to handle the compound in a low-humidity environment (e.g., in a glove box) and to use anhydrous solvents.
Q3: I've dissolved the compound, but it precipitates when I dilute the DMSO stock into an aqueous buffer. What should I do?
This is a common issue when a compound is highly soluble in a strong organic solvent like DMSO but has poor aqueous solubility. Here are some strategies:
-
Decrease the final concentration: Your final concentration in the aqueous buffer may be above the compound's aqueous solubility limit.
-
Increase the percentage of DMSO in the final solution: Be mindful of the tolerance of your experimental system to DMSO, as it can be toxic to cells at higher concentrations.
-
Use a co-solvent system: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 can improve aqueous solubility. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q4: Can I heat the solution to improve solubility?
Gentle warming (e.g., to 30-40°C) can aid dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q5: Why is my hydrochloride salt not dissolving well in an aprotic solvent like DMSO?
While DMSO is a polar aprotic solvent capable of dissolving many salts, the crystal lattice energy of the hydrochloride salt can sometimes hinder dissolution. If you continue to face significant solubility issues, converting the hydrochloride salt to its free base form may be a necessary step for certain applications. This can be achieved by neutralization with a suitable base.
Experimental Protocols
Protocol for Determining Kinetic Solubility in DMSO
This protocol provides a general method for assessing the kinetic solubility of this compound in DMSO.
Caption: Workflow for a kinetic solubility assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microtiter plates or appropriate vials
-
Filtration apparatus or centrifuge
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mM).[4] Use sonication if necessary to aid dissolution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO to cover a range of concentrations.
-
Addition to Buffer: In a microtiter plate or vials, add a small volume of each DMSO dilution to a larger volume of PBS (e.g., 5 µL of DMSO solution to 245 µL of PBS).[5]
-
Incubation: Seal the plate or vials and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[6]
-
Separation: Separate any precipitated compound from the solution. This can be done by filtering the samples through a filter plate or by centrifuging the samples and collecting the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.[4][6]
-
Data Analysis: The kinetic solubility is the highest concentration at which the compound remains fully dissolved in the aqueous buffer.
References
- 1. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
Technical Support Center: Troubleshooting Thalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot experiments when your thalidomide-based Proteolysis Targeting Chimera (PROTAC) is not degrading the target protein of interest (POI).
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity of the PROTAC molecule itself, the biological context of the experiment, or a failure in one of the key mechanistic steps of PROTAC action.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can prevent its function.[1][2]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1][3]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), paradoxically reducing degradation efficiency.[4][5][6] It is crucial to test a broad concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window.[4]
Q2: How can I determine if my PROTAC is entering the cells and engaging its targets?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger size and physicochemical properties.[2][7][8] Several assays can confirm cellular entry and target engagement.
-
Cell Permeability Assays: Techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays can predict passive diffusion and active transport across cell membranes.[3][9][10]
-
Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method measures changes in the thermal stability of the target protein upon PROTAC binding in a cellular environment.[2][3]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the affinity of the PROTAC for its target and for the E3 ligase (CRBN) inside the cell.[11][12]
-
Q3: I've confirmed target engagement, but still see no degradation. What's the next step?
A3: If binary engagement is confirmed, the bottleneck likely lies in the formation of a productive ternary complex or in the subsequent steps of the ubiquitin-proteasome pathway.
-
Ternary Complex Formation: The ability of the PROTAC to simultaneously bind the target protein and CRBN is essential.[8][13][14] Co-immunoprecipitation (Co-IP) is a standard method to verify this interaction.
-
Target Ubiquitination: The formation of the ternary complex should lead to the ubiquitination of the target protein.[15][16] This can be assessed by immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody.
-
Proteasome Activity: Ensure the proteasome is functional in your experimental system. You can use a proteasome inhibitor (e.g., MG132) as a control; if the PROTAC is working, proteasome inhibition should rescue the degradation of the target protein.
Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing why your PROTAC is not active.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. lifesensors.com [lifesensors.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This recruitment can lead to the degradation of proteins other than the intended target. These unintendedly degraded proteins are known as "neosubstrates."[1]
Key neosubstrates of the thalidomide-CRBN complex include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[1]
-
SALL4: A transcription factor crucial for embryonic development. Its degradation is linked to the teratogenic effects of thalidomide.[3][4][5][6]
-
Casein Kinase 1α (CK1α): Degradation of this protein is implicated in the therapeutic effects of lenalidomide (B1683929) in certain cancers.
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs, raising concerns about potential long-term side effects.[7][8]
These off-target degradation events can lead to unintended biological consequences, including cytotoxicity and altered cellular signaling, which can complicate the interpretation of experimental results.
Q2: How can I minimize off-target effects when designing thalidomide-based PROTACs?
Rational design strategies can help minimize the degradation of neosubstrates. These approaches focus on modifying the thalidomide moiety and the linker connecting it to the target-binding ligand.
-
Modification of the Thalidomide Moiety: Alterations to the phthalimide (B116566) ring of thalidomide can modulate neosubstrate selectivity. For instance, modifications at the C5 position have been shown to reduce the degradation of off-target zinc finger proteins.[7]
-
Linker Optimization: The length, composition, and attachment point of the linker are critical. Optimizing the linker can favor the formation of a productive ternary complex with the intended target while disfavoring interactions with neosubstrates.
Q3: What are the essential experimental controls to include when studying off-target effects?
To ensure the validity of your findings, it is crucial to include the following controls:
-
Inactive Control PROTAC: Synthesize a PROTAC with a modification that prevents it from binding to either the target protein or CRBN. This control helps to distinguish between effects caused by target degradation and those arising from the PROTAC molecule itself.
-
E3 Ligase Ligand Competition: Co-treat cells with your PROTAC and an excess of free thalidomide or a derivative. If the observed effect is mediated by CRBN, the excess free ligand will compete for binding and should rescue the degradation of the target protein.
-
CRBN Knockout/Knockdown Cells: If available, using cells where CRBN has been knocked out or its expression is reduced can confirm that the degradation is CRBN-dependent.
Troubleshooting Guides
Problem 1: My proteomics data shows degradation of unexpected proteins.
Possible Cause: These are likely off-target effects, either neosubstrates of the thalidomide-CRBN complex or proteins degraded due to a lack of selectivity of your target-binding ligand.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected protein degradation.
Problem 2: The PROTAC shows potent target degradation but also high cellular toxicity.
Possible Cause: The toxicity could be due to on-target effects (degradation of the target is inherently toxic) or off-target effects (degradation of an essential protein).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cellular toxicity.
Problem 3: My thalidomide-based PROTAC has poor aqueous solubility.
Possible Cause: PROTACs are often large molecules with high molecular weight and lipophilicity, leading to poor solubility in aqueous solutions.
Troubleshooting Strategies:
-
Formulation Development:
-
Co-solvents: Use of organic co-solvents such as DMSO, DMF, or NMP can improve solubility for in vitro assays.
-
Amorphous Solid Dispersions (ASDs): Formulating the PROTAC with a polymer excipient, such as HPMCAS, can enhance its dissolution properties.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and oral bioavailability of poorly soluble compounds.
-
-
Structural Modification:
-
Linker Modification: Incorporating more hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve aqueous solubility.
-
Prodrug Strategies: Masking polar groups with a promoiety that is cleaved in vivo can enhance cell permeability and solubility.
-
Data Presentation
Table 1: Comparative On-Target and Off-Target Degradation of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Neosubstrate | Off-Target Degradation | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 | IKZF1/3 | Yes | [2] |
| dBET1 | Thalidomide derivative | BRD4 | MV4;11 | EC50 = 430* | Not Specified | IKZF1/3 | Yes | [9] |
| PROTAC BRD4 Degrader-3 | Thalidomide | BRD4 | RS4;11 | 0.1 - 0.3 | >90 | Not Reported | Not Reported | [10] |
Note: EC50 for dBET1 refers to the half-maximal effective concentration for its biological effect, which is closely related to its degradation capacity.
Table 2: Representative Quantitative Proteomics Data for a Thalidomide-Based BRD4 PROTAC
| Protein | Log2 Fold Change (PROTAC vs. DMSO) | p-value | Biological Function |
| BRD4 | -3.5 | < 0.001 | Target Protein, Transcriptional Regulator |
| BRD2 | -2.8 | < 0.001 | Off-Target (BET family member) |
| BRD3 | -2.5 | < 0.001 | Off-Target (BET family member) |
| IKZF1 | -2.1 | < 0.005 | Off-Target Neosubstrate |
| SALL4 | -1.5 | < 0.01 | Off-Target Neosubstrate |
| MYC | -1.8 | < 0.01 | Downstream target of BRD4 |
| GAPDH | 0.1 | > 0.05 | Housekeeping protein |
| CRBN | 0.2 | > 0.05 | E3 Ligase |
This data is representative and adapted from studies on similar thalidomide-based BRD4 PROTACs. The values are illustrative of typical results.[1]
Mandatory Visualizations
Signaling Pathway of Thalidomide-Based PROTAC Action and Off-Target Effects
Caption: On-target and off-target degradation pathways of thalidomide-based PROTACs.
Experimental Workflow for Assessing On- and Off-Target Effects
Caption: Experimental workflow for evaluating PROTAC on- and off-target effects.
Experimental Protocols
Protocol 1: Western Blot for On-Target Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of the target protein in response to varying concentrations of the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Thalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Global Proteomics for Off-Target Analysis (TMT-based)
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
Materials:
-
Cell line and PROTAC
-
Lysis buffer (e.g., 8M urea (B33335) in triethylammonium (B8662869) bicarbonate)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
-
Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT reagent according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase HPLC.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC directly binds to the target protein in a cellular context.
Materials:
-
Cell line and PROTAC
-
PBS
-
Lysis buffer
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control for a short duration (e.g., 1 hour).
-
-
Heat Treatment:
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC binds to and stabilizes the target protein.
-
Protocol 4: NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target-PROTAC-CRBN) in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-Target Protein and HaloTag®-CRBN fusions
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with 460 nm and >600 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-Target Protein and HaloTag®-CRBN expression vectors.
-
-
Cell Plating and Ligand Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment:
-
Add a serial dilution of the PROTAC to the cells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>600 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 6. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PEG Linker Length for Enhanced PROTAC Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) PEG linker length for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the polyethylene (B3416737) glycol (PEG) linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The length of the linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1][3] An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase.[3][4]
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][4][5] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1][4][5]
Q2: How does PEG linker length influence the formation of a productive ternary complex?
A2: The PEG linker is not merely a spacer but an active contributor to the PROTAC's overall efficacy.[3] Its length is a critical determinant of the ability to form a stable and productive ternary complex.[4] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[3] Systematic studies have shown that varying the PEG linker length has a significant impact on the ability to degrade target proteins.[6] For instance, in the degradation of BRD4, a clear trend indicates that a PEG5 linker is optimal, with shorter (e.g., PEG2) and longer linkers showing decreased potency.[6] This phenomenon is often attributed to the "hook effect," where suboptimal linker lengths hinder stable ternary complex formation.[6]
Q3: What are the most common linker types used in PROTAC design besides PEG?
A3: While PEG and alkyl chains are the most common motifs, accounting for a significant majority of linkers in published structures, the field is evolving to include more sophisticated functional linkers.[7] These include rigid linkers, such as those incorporating aromatic rings, spirocyclic structures, or fused heterocycles, which can pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[2][7] The choice of linker can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][8]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge and often points to issues with ternary complex formation.[1]
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate a stable and productive ternary complex. Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length.[1] |
| Incorrect Ternary Complex Geometry | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Redesign the linker to alter the relative orientation of the two proteins.[1][9] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility and cell permeability.[1][8] |
| No Ubiquitination | A ternary complex may be forming, but not in a productive conformation for ubiquitination. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1][9] |
Problem 2: I'm observing a "hook effect" with my PROTAC, where higher concentrations lead to decreased degradation.
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex.[1]
| Possible Cause | Suggested Solution |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes. Perform a dose-response experiment to identify the optimal concentration range for degradation.[1] |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation. Systematically vary the linker length and composition to improve ternary complex stability.[1][6] |
Problem 3: My PROTAC is causing degradation of off-target proteins.
Off-target effects can arise from the PROTAC degrading proteins other than the intended target.[9]
| Possible Cause | Suggested Solution |
| Suboptimal Linker Design | The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[9] Altering the linker length by even a single ethylene (B1197577) glycol unit can abolish off-target degradation.[7] |
| Choice of E3 Ligase | Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes. Consider using a different E3 ligase ligand in your PROTAC design.[9] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize quantitative data from published studies.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [6]
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| PEG2 | >1000 | < 50 |
| PEG3 | ~100 | ~70 |
| PEG4 | ~20 | > 90 |
| PEG5 | <10 | > 95 |
| PEG6 | ~15 | > 90 |
| PEG7 | ~30 | ~85 |
Note: This table represents a qualitative guide to the general trend of PEG linker length on BRD4 degradation, compiled from various sources. A clear trend emerges, indicating that a PEG5 linker is optimal for potent BRD4 degradation.[6]
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [1]
| Linker Length (atoms) | % ERα Degradation |
| 12 | ~20% |
| 16 | > 80% |
| 19 | ~60% |
| 21 | ~40% |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Western Blotting for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples and prepare them with Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.[3]
In-Cell Ubiquitination Assay
This assay confirms if the target protein is being ubiquitinated in the presence of the PROTAC.[9]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[9]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[9]
Caption: Experimental workflow for Western Blot analysis.[6]
Caption: The "Hook Effect": formation of unproductive binary complexes at high PROTAC concentrations.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ternary Complex Formation with CRBN
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cereblon (CRBN) in the context of ternary complex formation for targeted protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues with Ternary Complex Formation
Q1: I am not observing any or only a very weak signal in my ternary complex assay (e.g., TR-FRET, AlphaLISA, SPR). What are the potential causes and solutions?
A1: Failure to detect a ternary complex can stem from several factors, ranging from suboptimal assay conditions to fundamental issues with the molecules involved. Here is a systematic guide to troubleshooting this common problem.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incorrect Protein/Compound Concentrations | Titrate a broad range of concentrations for your target protein, CRBN, and degrader molecule. The optimal stoichiometry is crucial for complex formation.[1][2] |
| Low Binary Binding Affinity | Confirm the binary binding of your degrader to both the target protein and CRBN independently using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] Weak binary affinity for either protein will hinder ternary complex formation. |
| Suboptimal Linker | The length, rigidity, and attachment points of the linker are critical.[3][4] Synthesize and test a series of analogues with varying linker compositions and lengths to identify an optimal linker that allows for a productive ternary complex geometry.[1][3] |
| Steric Hindrance | The degrader may bind to both proteins, but steric clashes between the proteins could prevent a stable ternary complex. Computational modeling can sometimes predict these clashes.[5][6] Consider redesigning the linker or the exit vector from one of the ligands. |
| Assay Interference | Buffer components, DMSO concentration, or the degrader itself might interfere with the assay signal. Run appropriate controls, including binary controls (degrader + target, degrader + CRBN) and controls with unbound ligands (e.g., a non-binding analog).[1] |
| Inactive Protein | Ensure that your purified CRBN and target protein are properly folded and active. Verify activity through appropriate functional assays if possible. |
Q2: My dose-response curve in a ternary complex or degradation assay shows a "hook effect." What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the signal (ternary complex formation or degradation) decreases at high degrader concentrations.[4] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes (Degrader-Target or Degrader-CRBN) rather than the desired ternary complex (Target-Degrader-CRBN).[4]
Mitigation Strategies:
-
Perform a Wide Dose-Response: Use a broad range of degrader concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for ternary complex formation and subsequent degradation.[1][4]
-
Lower Degrader Concentrations: Subsequent experiments should focus on the optimal concentration range identified from the dose-response curve to maximize ternary complex formation.[1]
-
Kinetic Analysis: Analyze the kinetics of ternary complex formation and dissociation at different concentrations to better understand the dynamics of the system.[1]
Logical Relationship Diagram: The Hook Effect
Caption: At low concentrations, the degrader facilitates ternary complex formation. At high concentrations, binary complexes dominate, leading to the "hook effect".
Section 2: Issues with Target Protein Degradation
Q3: I can confirm ternary complex formation in a biochemical assay, but I don't see any degradation of my target protein in cells. What could be the problem?
A3: A discrepancy between biochemical and cellular results is a common challenge. The cellular environment is significantly more complex than an in vitro assay.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Low Cell Permeability/Stability | The degrader may not be efficiently entering the cells or could be rapidly metabolized. Assess cell permeability using assays like the cellular thermal shift assay (CETSA) or NanoBRET™.[4] Evaluate compound stability with LC-MS/MS analysis of cell lysates over time.[4] |
| Low CRBN Expression | The cell line used may have low endogenous levels of CRBN.[1] Confirm CRBN expression levels via Western blot or qPCR. Consider using a different cell line with higher CRBN expression or overexpressing CRBN.[1] |
| Insufficient Incubation Time | Protein degradation is a time-dependent process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[1] |
| Proteasome Inhibition/Saturation | The proteasome might be inhibited or saturated. As a control, co-treat cells with your degrader and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein would indicate engagement of the degradation machinery.[1] |
| Rapid Protein Synthesis | The rate of new protein synthesis may be outpacing the rate of degradation. Co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to accurately measure the degradation rate.[1] |
| Lack of Accessible Lysines | The target protein may not have accessible lysine (B10760008) residues for ubiquitination in the context of the ternary complex.[1] Use mass spectrometry to map ubiquitination sites on the target protein following treatment with your degrader. |
| Deubiquitinase (DUB) Activity | Deubiquitinating enzymes can remove ubiquitin chains, counteracting the degradation process. The addition of DUB inhibitors to cell lysates can help determine if this is an issue.[1] |
Q4: My degrader is causing degradation of off-target proteins. How can I improve selectivity?
A4: Off-target degradation can occur due to the formation of alternative ternary complexes with other cellular proteins. These off-targets are sometimes referred to as "neosubstrates."[1]
Strategies to Improve Selectivity:
-
Proteomics Profiling: Utilize quantitative proteomics (e.g., TMT-MS) to identify all proteins degraded by your compound. This will provide a comprehensive view of its selectivity.
-
Linker Optimization: The linker plays a crucial role in determining which proteins can form a productive ternary complex. Modifying the linker length, rigidity, and attachment points can abrogate off-target interactions while maintaining on-target activity.[3]
-
Modify Ligands: Small modifications to the target-binding or CRBN-binding ligand can alter the surface of the ternary complex, thereby affecting which proteins can be recruited.
-
Structural Biology: Obtaining a crystal structure of the on-target ternary complex can provide invaluable insights into the specific interactions driving its formation, which can then be used to guide the rational design of more selective degraders.[7]
Quantitative Data Summary
Table 1: Example Biophysical & Cellular Data for CRBN-based Degraders
| Degrader | Target | Binary KD (CRBN) | Binary KD (Target) | Ternary Complex KD | Cellular DC50 | Dmax | Assay Method |
| dBET1 | BRD4 | ~1 µM | ~100 nM | ~250 nM | 78.8 nM (RS4;11 cells) | >90% | TR-FRET, Western Blot[8] |
| PROTAC BET Degrader-1 | BRD2(BD1) | - | - | 4.1 nM (Max Efficacy Conc.) | 4.3 nM (RS4;11 cells) | >95% | TR-FRET, Cell Growth[8] |
| MZ1 (VHL-based) | BRD4BD2 | 66 nM (to VHL) | 4 nM | 4 nM | ~100 nM | >90% | ITC, SPR[9] |
| CC-90009 | GSPT1 | - | - | - | <10 nM | >90% | Western Blot[10] |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for illustrative purposes.
Experimental Protocols
Protocol 1: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of a Target-Degrader-CRBN ternary complex.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
Degrader compound
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled anti-tag antibody (e.g., Alexa Fluor 488-labeled anti-His)
-
384-well, low-volume, non-binding surface plates
-
Plate reader capable of TR-FRET measurements
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the degrader compound in assay buffer. Prepare working solutions of the target protein, CRBN/DDB1 complex, and antibodies in assay buffer.
-
Assay Plate Setup:
-
Add 2 µL of the degrader dilution or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of the target protein solution.
-
Add 4 µL of the CRBN/DDB1 complex solution.
-
Incubate for 60 minutes at room temperature.
-
-
Antibody Addition:
-
Add 5 µL of the Tb-conjugated antibody solution.
-
Add 5 µL of the fluorescently labeled antibody solution.
-
Incubate for 60-180 minutes at room temperature, protected from light.[8]
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the degrader concentration to generate a dose-response curve.
Protocol 2: Western Blot for Target Protein Degradation
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[4]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Diagrams
Signaling Pathway: CRBN-Mediated Protein Degradation
Caption: The catalytic cycle of CRBN-mediated targeted protein degradation, from ternary complex formation to proteasomal degradation.
Experimental Workflow: Troubleshooting Target Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Solubility and Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC aggregation in solution.
Troubleshooting Guide: PROTAC Precipitation or Aggregation Observed During Experiments
If you are observing precipitation, inconsistent results, or other signs of PROTAC aggregation, follow this workflow to diagnose and resolve the issue.
Caption: A stepwise workflow for troubleshooting PROTAC aggregation issues.
Frequently Asked Questions (FAQs)
Section 1: Understanding PROTAC Aggregation
Q1: Why do my PROTACs aggregate in solution?
PROTACs are prone to aggregation due to their inherent physicochemical properties.[1][2][3] They are large molecules, often with a high molecular weight (typically >700 Da) and significant hydrophobicity (high logP).[3][4][5] This structure places them "beyond the Rule of Five" (bRo5), a set of guidelines for predicting good oral bioavailability and solubility in drug development.[3] The combination of a large, lipophilic surface area and potentially rigid structures can lead to low aqueous solubility and a tendency to self-associate or precipitate in aqueous buffers used for experiments.[1][3][4]
Q2: What are the experimental consequences of PROTAC aggregation?
Poor solubility and aggregation can significantly impact experimental outcomes and lead to misinterpretation of data.[3] Common consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution in cell culture media or biochemical assay buffers.[3]
-
Underestimation of Potency: Aggregation reduces the concentration of monomeric, active PROTAC, leading to an underestimation of its potency (e.g., higher DC50 or IC50 values).[3]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the actual concentration in stock and working solutions.[3]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing efficacy.[3]
-
Irreproducible Results: The extent of aggregation can vary between experiments, leading to high variability and a lack of reproducibility.[3]
Section 2: Prevention and Mitigation Strategies
Q3: How can I improve the solubility of my PROTAC through chemical modification?
Optimizing the PROTAC structure can improve its physicochemical properties. Key strategies include:
-
Linker Modification: The linker is a flexible component for optimization.[6]
-
Introduce Basic Nitrogen: Incorporating basic nitrogen-containing groups (e.g., pyridinyl, piperazinyl) into the linker can increase solubility.[7][8]
-
Avoid Multiple Amide Motifs: Reducing the number of amide bonds may improve permeability.[6]
-
Use Cyclic Linkers: This can help to reduce the flexibility and may improve metabolic stability.[6]
-
-
Ligand Modification: While more constrained, modifications to the warhead or E3 ligase ligand can be beneficial. Introducing metabolically inert groups like fluorine can improve stability.
Q4: What formulation strategies can I use to prevent aggregation in my experiments?
Formulation is a powerful approach to enhance PROTAC solubility and prevent aggregation without altering the core molecule.
Caption: Key formulation strategies to enhance PROTAC solubility.
-
Buffer Optimization:
-
Adjust pH: Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI of the PROtac or target protein can improve solubility.
-
Modify Ionic Strength: Adjusting the salt concentration (e.g., NaCl) can shield electrostatic interactions that may lead to aggregation.
-
Use Additives: Including excipients like glycerol, polyethylene (B3416737) glycol (PEG), or non-denaturing detergents (e.g., Tween-20, CHAPS) can help stabilize the PROTAC and prevent aggregation.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in an amorphous state within a polymer matrix (e.g., HPMCAS) can enhance solubility by preventing crystallization and maintaining a supersaturated state in solution.[4][9]
-
Lipid-Based Formulations: For in vivo studies, incorporating the PROTAC into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve dissolution and absorption.[2] These formulations typically contain oils, surfactants, and co-solvents.[10]
-
Use of Biorelevant Media: The solubility of PROTACs can be significantly higher in buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[3][6][10] This suggests that for oral administration, co-administration with food might improve in vivo exposure.[6][10]
Section 3: Detection and Characterization of Aggregation
Q5: How can I detect and quantify PROTAC aggregation?
Several biophysical techniques can be used to detect and characterize aggregation:
-
Dynamic Light Scattering (DLS): A common technique to determine particle size and size distribution in a solution.[11] An increase in the average hydrodynamic radius or the appearance of multiple size populations can indicate aggregation.[11]
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures changes in the thermal stability of a protein in the presence of a ligand. Aggregation can sometimes be inferred from changes in the melting curve.[12]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size. The appearance of high molecular weight species eluting early from the column can indicate the presence of aggregates.
-
Analytical Ultracentrifugation (AUC): A powerful technique to study molecule size, shape, and interactions in solution.
| Technique | Information Provided | Key Advantages | Considerations |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution, polydispersity index (PDI).[11][13] | Fast, non-destructive, low sample consumption.[11] | Sensitive to dust and large contaminants; provides an intensity-weighted average size.[13] |
| Differential Scanning Fluorimetry (DSF) | Protein thermal stability (melting temperature, Tm).[12] | High-throughput, low sample volume.[12] | Indirect measure of aggregation; requires a fluorescent dye. |
| Size Exclusion Chromatography (SEC) | Separation of monomers from aggregates, estimation of molecular weight. | Quantitative, can be coupled with other detectors (e.g., MALS). | Potential for sample dilution and interaction with the column matrix. |
| Analytical Ultracentrifugation (AUC) | Stoichiometry, complex formation, size and shape of complexes. | Provides detailed information in solution without a matrix. | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: General Thermodynamic Solubility Assay
This protocol provides a general method for determining the equilibrium solubility of a PROTAC.
-
Preparation of PROTAC Stock Solution:
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10-20 mM).
-
-
Sample Preparation:
-
Add an excess amount of the solid PROTAC compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube or glass vial.
-
Alternatively, add a small volume of the concentrated DMSO stock to the buffer, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
-
Equilibration:
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker or rotator) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Compound:
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved PROTAC.
-
Alternatively, use a filter (e.g., 0.22 µm PVDF) to separate the solid from the saturated solution.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Quantify the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve prepared in the same buffer.
-
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale method for preparing an ASD, which can be a good starting point for improving solubility.
-
Materials:
-
PROTAC of interest.
-
Polymer excipient (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS).
-
A volatile organic solvent system that dissolves both the PROTAC and the polymer (e.g., dichloromethane/ethanol mixture).[9]
-
-
Preparation:
-
Determine the desired drug loading (e.g., 10%, 20% w/w).[9]
-
Dissolve the calculated amounts of the PROTAC and HPMCAS in the chosen solvent system in a glass vial. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature (e.g., 40-70°C) until a solid film or powder is formed.[9] Ensure all solvent is removed.
-
-
Characterization (Optional):
-
Characterize the resulting solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak and identify the glass transition temperature (Tg).
-
-
Solubility Testing:
-
Assess the dissolution and solubility of the prepared ASD using the thermodynamic solubility assay described above, comparing it to the crystalline or amorphous PROTAC alone.
-
Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)
This protocol outlines the general steps for using DLS to monitor PROTAC aggregation.
-
Sample Preparation:
-
Prepare the PROTAC solution in the desired experimental buffer. The buffer must be filtered through a 0.2 µm or smaller filter to remove dust and other particulates.[5]
-
The sample itself should also be filtered or centrifuged immediately before measurement to remove any large, pre-existing aggregates or dust.[5]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform a measurement on the filtered buffer alone to ensure it is clean (low count rate).[5]
-
-
Measurement:
-
Transfer the required volume of the PROTAC sample (typically 20-50 µL) into a clean, dust-free cuvette.[5]
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves collecting data for a set duration or a certain number of acquisitions.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
Examine the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered monodisperse.[13]
-
Look for multiple peaks in the size distribution, which would indicate the presence of different species (e.g., monomer and aggregate). A time-course measurement can be performed to monitor the formation of aggregates over time.
-
References
- 1. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
Interpreting high background in protein degradation assays
Welcome to the technical support center for protein degradation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve common issues encountered during their experiments, with a focus on high background.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common reasons for high background in a Western blot for protein degradation?
High background in Western blotting can obscure results and make data interpretation difficult. The most common causes include:
-
Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of primary or secondary antibodies.[1][2]
-
Antibody Concentration Too High: Using too much primary or secondary antibody increases the likelihood of non-specific binding to the membrane or other proteins.[1][2][3]
-
Insufficient Washing: Washing steps are crucial for removing unbound antibodies. Short or infrequent washes can leave behind antibodies that contribute to background noise.[1][2]
-
Membrane Issues: The choice of membrane (nitrocellulose vs. PVDF) can affect background levels.[4] Additionally, allowing the membrane to dry out at any point during the process can cause high background.[2][4]
-
Contaminated Buffers: Bacterial growth or particulates in blocking or wash buffers can create specs and high background on the blot. It is recommended to use freshly prepared buffers.[2][3]
-
Overexposure: During signal detection, excessively long exposure times can lead to a dark background, making it difficult to distinguish specific bands.[3][4]
FAQ 2: How does the "hook effect" cause issues in PROTAC-mediated degradation assays?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a Proteolysis Targeting Chimera (PROTAC).[5][6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[5][7] This leads to a bell-shaped dose-response curve, where degradation is high at an optimal concentration but is reduced at both lower and higher concentrations.[7] To avoid this, it is essential to perform a full dose-response curve with a wide range of concentrations, including lower ones.[5][7]
FAQ 3: What can cause high background in fluorescence-based protein degradation assays?
High background in fluorescence-based assays, such as Fluorescence Polarization (FP), can arise from several sources:
-
Intrinsic Fluorescence of Assay Components: Buffers, solvents, or other molecules in the assay mixture may possess natural fluorescence at the excitation and emission wavelengths being used.[8]
-
Impure Reagents: The presence of fluorescent impurities in the tracer, binder, or other reagents can contribute to the background signal.[8]
-
Light Scatter: Particulate matter, such as dust or precipitated protein, can scatter light and increase the background reading.[8]
-
Non-specific Binding: The fluorescent probe may bind non-specifically to the walls of the microplate or other components in the assay, leading to an artificially high signal.[8] Using low-binding plates can help mitigate this issue.[8]
-
Autofluorescence from Biological Samples: When working with cell lysates, endogenous molecules can fluoresce and contribute to the background.[2]
Troubleshooting Guides
Guide 1: Troubleshooting High Background in Western Blot
If you are experiencing high background in your Western blot experiments for protein degradation, follow these troubleshooting steps:
Problem: High, uniform background across the entire membrane.
| Potential Cause | Recommended Solution | Reference |
| Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; 5% non-fat milk or 3-5% BSA in TBST are common choices. Note that milk is not suitable for detecting phosphorylated proteins. | [1][2][4] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution. Start with the manufacturer's recommended dilution and then perform a dilution series. | [1][2][3] |
| Insufficient Washing | Increase the number and duration of wash steps. For example, perform 3-5 washes of 5-10 minutes each with an increased volume of wash buffer (TBST). | [1][2][3] |
| Overexposure | Reduce the exposure time when imaging the blot. | [3][4] |
| Contaminated Buffers | Prepare fresh buffers for each experiment and filter them if necessary. | [3] |
Problem: Speckled or uneven background.
| Potential Cause | Recommended Solution | Reference |
| Aggregated Antibodies | Centrifuge the antibody solution before use to pellet any aggregates. | [9] |
| Particulates in Blocking Agent | Ensure the blocking agent (e.g., powdered milk) is fully dissolved. Filtering the blocking solution can help remove particulates. | [9] |
| Dirty Equipment | Ensure that all equipment, including gel tanks and transfer apparatus, is clean. | |
| Membrane Handled Improperly | Handle the membrane with clean forceps and wear gloves to avoid contamination. | [2] |
A logical workflow for troubleshooting high background in Western blotting is illustrated below.
Guide 2: Interpreting PROTAC Dose-Response and the Hook Effect
A typical PROTAC experiment involves treating cells with a range of PROTAC concentrations to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Problem: No degradation or incomplete degradation observed.
| Potential Cause | Recommended Action | Reference |
| Poor Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane. Consider optimizing the linker or using cell permeability assays to assess uptake. | [7][10] |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bring the target protein and the E3 ligase together. Biophysical assays like TR-FRET or co-immunoprecipitation can be used to confirm ternary complex formation. | [5][10] |
| Proteasome Inhibition | The proteasome may be inhibited by other factors. Include a positive control, such as a known proteasome inhibitor like MG132, to confirm proteasome activity. | [5] |
| High Protein Synthesis Rate | The cell may be producing new protein faster than it is being degraded. A time-course experiment can help identify the optimal degradation window. | [5] |
Problem: A bell-shaped dose-response curve (Hook Effect) is observed.
| Potential Cause | Recommended Action | Reference |
| Formation of Binary Complexes at High Concentrations | At high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase. | [5][7] |
| Experimental Design | Perform a wider dose-response experiment, including lower concentrations, to fully characterize the curve and identify the optimal concentration for maximal degradation. | [5][7] |
The mechanism of PROTAC-mediated protein degradation is depicted in the following diagram.
References
- 1. clyte.tech [clyte.tech]
- 2. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. youtube.com [youtube.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PEGylated PROTACs and Cellular Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cellular permeability during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your PEGylated PROTAC, presented in a question-and-answer format.
Problem 1: My PEGylated PROTAC shows low or no target protein degradation.
Possible Causes & Recommended Solutions
-
Poor Cellular Permeability: PROTACs are often large molecules with high molecular weight (MW) and a large polar surface area (PSA), which can significantly limit their ability to cross the cell membrane.[1][2] PEGylation, while intended to improve properties like solubility, can sometimes further increase MW and unfavorably impact permeability.[3]
-
Solution:
-
Assess Permeability: Quantify the cell permeability of your PROTAC using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more comprehensive view including active transport.[4][5][6]
-
Optimize the Linker: The linker's composition is critical. Shorter PEG linkers often result in more permeable compounds.[7][8] Systematically vary the PEG chain length or replace it with a more rigid or aliphatic linker to find a balance between permeability and the ability to form a productive ternary complex.[4][9]
-
Prodrug Strategies: Consider employing prodrug strategies to temporarily mask polar functional groups that hinder membrane crossing.[2]
-
-
-
Inefficient Ternary Complex Formation: The primary function of a PROTAC is to form a stable and productive ternary complex between the target protein and an E3 ligase.[10] An improperly designed linker, even if it enhances permeability, can lead to steric hindrance or an unproductive orientation, preventing efficient ubiquitination.[10]
-
Solution:
-
Biophysical Assays: Use biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) to confirm binary and ternary complex formation and measure binding affinities.[11]
-
Structural Modeling: Use computational modeling to predict the conformation of the ternary complex and guide linker design.
-
-
-
The "Hook Effect": At excessively high concentrations, PROTACs can form unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) more readily than the productive ternary complex, leading to a decrease in degradation efficiency.[2]
-
Solution:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[2]
-
Work at Optimal Concentrations: Once identified, use your PROTAC at concentrations that promote maximal degradation, avoiding the high concentrations that trigger the hook effect.[2]
-
-
-
Compound Instability: The PROTAC may be unstable in the cell culture medium or rapidly metabolized within the cell.
-
Solution:
-
Assess Stability: Check the stability of your PROTAC in your experimental medium over the time course of the experiment using LC-MS.[2]
-
Modify Linker Chemistry: Replacing metabolically labile moieties, such as amides, with more stable connections like ethers or triazoles can improve pharmacokinetic profiles.[1]
-
-
Problem 2: My PAMPA and Caco-2 assay results are inconsistent.
Possible Cause & Recommended Solution
-
Different Mechanisms of Transport: This discrepancy is common and informative. PAMPA measures only passive diffusion across an artificial lipid membrane.[6] Caco-2 assays use a monolayer of differentiated intestinal cells and can account for both passive diffusion and active transport mechanisms, including efflux pumps that actively remove substances from the cell.[5][12]
-
Solution:
-
Analyze Both Datasets: If a compound has low PAMPA permeability but higher apparent permeability in the apical-to-basolateral (A-B) direction in a Caco-2 assay, it may be a substrate for an active uptake transporter.
-
Calculate the Efflux Ratio: If the permeability from the basolateral-to-apical (B-A) direction is significantly higher than the A-B direction (Efflux Ratio > 2), it indicates your PROTAC is likely a substrate for an efflux pump like P-glycoprotein (P-gp).[5][12] This is a common issue for PROTACs.[12]
-
-
Problem 3: My PEGylated PROTAC shows a high efflux ratio in the Caco-2 assay.
Possible Cause & Recommended Solution
-
Active Efflux: A high efflux ratio (>2) is a clear indicator that your PROTAC is being actively transported out of the cells by efflux pumps.[5][12] This can prevent the PROTAC from reaching the necessary intracellular concentration to induce target degradation, even if it has good passive permeability.
-
Solution:
-
Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if the A-B permeability increases and the efflux ratio decreases.
-
Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can involve altering the linker or the warhead/E3 ligase ligand moieties. For example, replacing a PEG unit with a phenyl ring has been shown to decrease efflux.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using PEGylation in PROTAC design? A1: PEG linkers are primarily incorporated into PROTACs to improve their physicochemical properties.[10] They can enhance aqueous solubility and, in some cases, improve permeability.[9][10] The flexibility of PEG linkers may also help the PROTAC adopt conformations that adapt to different environments (e.g., polar and apolar), a "chameleonic" behavior that can facilitate cell permeability.[13]
Q2: What are the main challenges associated with PEGylated PROTACs? A2: While beneficial, PEGylation presents several challenges:
-
Increased Molecular Weight: PEGylation adds to the already high molecular weight of PROTACs, which generally correlates with poor cell permeability.[1][4]
-
Reduced Permeability: Increasing the number of PEG units in a linker has been shown to decrease permeability.[7]
-
Reduced Biological Activity: The PEG chain can cause steric hindrance, potentially interfering with the formation of a stable ternary complex and reducing the PROTAC's degradation activity.[14]
-
Immunogenicity: There is growing concern about the potential for anti-PEG antibodies to develop in patients, which could lead to hypersensitivity reactions or accelerated clearance of the PEGylated therapeutic.[15][16]
-
Product Heterogeneity: The synthesis and purification of PEGylated molecules can be complex, potentially leading to a heterogeneous mixture of products with varying PEG chain lengths or attachment sites.[17][18]
Q3: How does the length of a PEG linker impact PROTAC permeability and efficacy? A3: Linker length is a critical determinant of PROTAC function. Studies have shown that shorter linkers typically produce more permeable PROTACs.[7][8] For example, a PROTAC with a 2-unit PEG linker was found to be 20-fold more permeable than a similar compound with a 3-unit PEG linker.[7] However, the linker must be long enough to successfully bridge the target protein and the E3 ligase to form a productive ternary complex.[10] Therefore, the optimal linker length is a trade-off between maintaining good permeability and enabling efficient degradation.
Q4: What is the "hook effect" and how do I test for it? A4: The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated protein degradation decreases at high PROTAC concentrations.[2] This occurs because the abundance of PROTAC molecules favors the formation of binary complexes (Target-PROTAC or E3-PROTAC) over the productive ternary complex (Target-PROTAC-E3) required for degradation.[2] To test for it, you must perform a dose-response curve over a wide range of concentrations. A bell-shaped curve for target degradation is the characteristic sign of the hook effect.[2]
Q5: Are there alternatives to PEG linkers for improving PROTAC properties? A5: Yes, various other linker chemistries are used. Alkyl chains are common, though they can decrease solubility.[9] More rigid linkers, such as those incorporating piperazine/piperidine rings or alkynes, are increasingly used to improve conformational stability, which can promote the formation of a stable ternary complex and enhance cell permeability.[9]
Data Presentation: Quantitative Permeability of PROTACs
The following tables summarize representative permeability data for various PROTACs to provide a comparative overview.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data This assay measures passive permeability. A higher Papp value indicates better passive diffusion.
| PROTAC / Ligand | Target | E3 Ligase | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| AR Ligand 1 | AR | - | - | 1.4 | [12] |
| AR Ligand 4 | AR | - | - | 13.3 | [12] |
| PROTAC 14 | AR | Cereblon | PEG | BLQ | [12] |
| PROTAC 18 | AR | Adamantane | PEG | BLQ | [12] |
| PROTAC 20d | AR | VHL | Alkyl | BLQ* | [12] |
| AT Series (1-unit PEG) | Bromodomain | VHL | 1-unit PEG | 0.005 | [7] |
| AT Series (2-unit PEG) | Bromodomain | VHL | 2-unit PEG | 0.002 | [7] |
| MZ Series (2-unit PEG) | Bromodomain | VHL | 2-unit PEG | 0.006 | [7] |
| MZ Series (3-unit PEG) | Bromodomain | VHL | 3-unit PEG | 0.0003 | [7] |
*BLQ = Below Limit of Quantification. This is a common result for high MW PROTACs in PAMPA.[12]
Table 2: Caco-2 Permeability Assay Data This assay measures both passive and active transport. The efflux ratio (ER) indicates the degree of active removal from the cell.
| PROTAC ID | Target | E3 Ligase | Linker Type | A to B Papp (10⁻⁶ cm/s) | B to A Papp (10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| PROTAC 14 | AR | Cereblon | PEG | 1.7 | 14.1 | 8.4 | [12] |
| PROTAC 18 | AR | Adamantane | PEG | 0.15 | 0.22 | 1.5 | [12] |
| PROTAC 20d | AR | VHL | Alkyl | BLQ* | 9.6 | >12 | [12] |
*BLQ = Below Limit of Quantification.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of a PEGylated PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PROTAC stock solution (in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane solution onto the filter membrane of each well in the donor plate. Allow it to impregnate for 5 minutes.
-
Prepare Donor Solutions: Prepare the PROTAC working solutions by diluting the DMSO stock in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%).
-
Add Donor Solutions: Add 200 µL of the PROTAC working solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to form the PAMPA sandwich, ensuring the bottom of the donor wells is immersed in the acceptor solution.
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for incubation time, membrane area, and initial concentration.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate both passive and active transport (including efflux) of a PEGylated PROTAC across a confluent monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plate format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density (e.g., 6 x 10⁴ cells/cm²).[5] Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.[5]
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer using a marker like Lucifer yellow. A low passage rate (<1%) confirms the monolayer is suitable for the assay.
-
Assay Preparation:
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (in HBSS) to the apical (top) chamber. Add fresh HBSS to the basolateral (bottom) chamber.[5]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[5]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculation:
Protocol 3: Western Blot for Target Degradation
Objective: To quantify the reduction in target protein levels following treatment with a PEGylated PROTAC.
Materials:
-
Cell line expressing the target protein
-
PEGylated PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of your PEGylated PROTAC (and a vehicle control) for a specific duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample. Compare the normalized values of PROTAC-treated samples to the vehicle control to determine the percentage of protein degradation.
Visualizations
Caption: General mechanism of action for a PEGylated PROTAC.
Caption: Troubleshooting workflow for a PROTAC with low degradation activity.
Caption: Experimental workflow for assessing PROTAC cellular permeability.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues with Thalidomide-NH-PEG1-NH2 hydrochloride in aqueous buffer
Welcome to the technical support center for Thalidomide-NH-PEG1-NH2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with this compound in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic molecule that incorporates the thalidomide (B1683933) scaffold, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN). It is conjugated to a single polyethylene (B3416737) glycol (PEG) unit with a terminal amine group and is supplied as a hydrochloride salt. This compound is primarily used as a building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. The PEG linker is intended to improve solubility and provide a reactive handle for conjugation to a target protein ligand.[1][2][3][4]
Q2: What are the known stability issues with thalidomide and its derivatives in aqueous solutions?
A2: The core thalidomide structure is susceptible to spontaneous hydrolysis in aqueous solutions, particularly at a pH of 6.0 or greater.[5] This degradation involves the cleavage of the amide bonds within the phthalimide (B116566) and glutarimide (B196013) rings. While the PEG linker on this compound is designed to enhance stability, the inherent instability of the thalidomide core remains a significant consideration.[1]
Q3: What are the main factors that influence the stability of this compound in my experiments?
A3: Several factors can impact the stability of this compound in aqueous buffers:
-
pH: Higher pH (neutral to basic) significantly accelerates the rate of hydrolysis.[5]
-
Temperature: Increased temperatures will hasten the degradation process.
-
Buffer Composition: While less documented, components of your buffer could potentially interact with the compound.
-
Light Exposure: It is generally good practice to minimize light exposure for complex organic molecules to prevent photodegradation.[1]
-
Storage of Stock Solutions: Improper storage of stock solutions, such as at inappropriate temperatures or with repeated freeze-thaw cycles, can lead to degradation over time.[6][7][8]
Q4: How can I store my this compound to ensure maximum stability?
A4: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight.[6] For long-term storage, an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[6] Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[7][8]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound in your experiments.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a primary indicator of compound degradation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible precipitate in the aqueous buffer.
While the PEG linker and hydrochloride salt are intended to improve solubility, precipitation can still occur, especially at higher concentrations or in certain buffers.
Troubleshooting Steps:
-
Confirm the Identity of the Precipitate: Is it the compound or another buffer component? Centrifuge the sample and attempt to redissolve the pellet in a suitable organic solvent (e.g., DMSO) and analyze by HPLC or LC-MS.
-
Lower the Concentration: The compound may be exceeding its solubility limit in your specific buffer.
-
Modify the Buffer:
-
Adjust the pH.
-
Consider adding a small percentage of a co-solvent like DMSO or ethanol, if compatible with your experimental system.
-
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
Quantitative Data Summary
| Compound | Condition | Half-life (t½) | Reference |
| Thalidomide | Aqueous solution, pH > 6.0 | Rapid hydrolysis | [5] |
| Thalidomide | Human plasma | < 2 hours | [9] |
| Thalidomide | Phosphate buffer, pH 6.4, 32°C | 25 - 35 hours | [10] |
| Thalidomide Suspension | Ora-Plus/Ora-Sweet, refrigerated | Stable for at least 35 days | [11][12] |
Note: Researchers should generate their own stability data for this compound within their specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Stability in Aqueous Buffer by HPLC
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest
-
HPLC system with a suitable C18 column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Incubator
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution into your aqueous buffer to the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, quench with an equal volume of acetonitrile, and store at -20°C or analyze immediately. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench with acetonitrile, and store at -20°C.
-
HPLC Analysis:
Caption: Experimental workflow for stability testing.
Visualizations
Thalidomide Degradation Pathway
The primary degradation pathway for the thalidomide core is hydrolysis.
Caption: Simplified hydrolysis pathway of the thalidomide core.
Factors Affecting Stability
Several environmental factors can influence the rate of degradation.
Caption: Key factors influencing compound stability in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PROTAC Technical Support Center: Troubleshooting the Hook Effect
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, understanding, and mitigating the "hook effect" in PROTAC-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high concentrations of the PROTAC molecule. This results in a characteristic bell-shaped dose-response curve. At optimal concentrations, the PROTAC effectively forms a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes. These binary complexes compete with and prevent the formation of the productive ternary complex, thus reducing the efficiency of target protein degradation.[1] This can lead to misleading results in potency assays and complicates the determination of optimal dosing for in vivo studies.
Q2: Why is my PROTAC showing a hook effect?
A2: The primary reason for the hook effect is the formation of inactive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) at high PROTAC concentrations, which prevents the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] Several factors can influence the magnitude of this effect:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a crucial role. A significant imbalance in these affinities can promote the formation of one binary complex over the other, exacerbating the hook effect.
-
Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the second protein. Positive cooperativity, where the binding of one protein enhances the affinity for the other, helps stabilize the ternary complex and can mitigate the hook effect. Conversely, negative cooperativity can worsen it.
-
Linker Length and Composition: The linker connecting the target-binding and E3 ligase-binding moieties is critical for allowing the formation of a stable and productive ternary complex. An improperly designed linker can hinder the simultaneous binding of both proteins, leading to a more pronounced hook effect.
-
Cellular Concentrations of Target and E3 Ligase: The relative abundance of the target protein and the recruited E3 ligase within the cell can also impact the severity of the hook effect.
Q3: How can I confirm that what I am observing is a true hook effect?
A3: To confirm a hook effect, you should perform a dose-response experiment over a wide range of PROTAC concentrations. A classic indicator of the hook effect is a bell-shaped curve where you observe increasing degradation at lower to mid-range concentrations, followed by a decrease in degradation at higher concentrations.[3] It is also beneficial to use a biophysical assay, such as AlphaLISA or NanoBRET, to directly measure ternary complex formation and correlate it with your degradation data. A decrease in ternary complex formation at high PROTAC concentrations would support the presence of a hook effect.
Troubleshooting Guide
If you are observing a hook effect in your experiments, consider the following troubleshooting steps:
Problem: My dose-response curve for protein degradation is bell-shaped.
-
Likely Cause: You are observing the hook effect due to the formation of non-productive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Perform a wide dose-response curve with more dilution points, especially at the higher concentrations, to accurately determine the optimal degradation concentration (DC50) and the concentration at which the hook effect begins. For future experiments, use concentrations at or below the optimal concentration.
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA or NanoBRET to directly measure ternary complex formation at various PROTAC concentrations. This will help you correlate the decrease in degradation with a reduction in ternary complex formation.
-
Evaluate Cooperativity: If possible, perform experiments such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the cooperativity of ternary complex formation. Positive cooperativity can help overcome the hook effect.
-
Modify the Linker: If you are in the process of designing your PROTAC, consider optimizing the linker length and composition. A well-designed linker can promote favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and a reduced hook effect.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for well-characterized PROTACs, illustrating their degradation potency and the concentrations at which they are effective.
Table 1: Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | HeLa | ~10 | >90 | [4] |
| 22Rv1 | ~20 | >90 | [4] | ||
| H661 | 8 | Complete at 100 nM | [5] | ||
| H838 | 23 | Complete at 100 nM | [5] | ||
| dBET1 | CRBN | MV4;11 | ~2 | >90 | [6] |
| RS4;11 | ~5 | >90 | [6] | ||
| MOLM-13 | ~3 | >90 | [6] |
Table 2: Degradation Potency of AR-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | CRBN | VCaP | ~1 | >90 | [7] |
| VCaP | 1.6 | 98 | [8] | ||
| LNCaP | ~1 | >90 | [7] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol describes a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cells expressing the target protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol outlines a general method for detecting and quantifying the formation of a PROTAC-induced ternary complex using AlphaLISA technology.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged)
-
PROTAC of interest
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA anti-tag donor beads (e.g., anti-FLAG)
-
AlphaLISA assay buffer
-
384-well white microplates
-
Plate reader capable of AlphaLISA detection
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer. A wide concentration range is recommended to observe the hook effect.
-
Prepare solutions of the tagged target protein and the tagged E3 ligase in assay buffer at their optimal concentrations (to be determined empirically, but typically in the low nanomolar range).
-
Prepare a mixture of acceptor and donor beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC, no target protein, and no E3 ligase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
-
Bead Addition and Incubation:
-
Add the AlphaLISA acceptor and donor bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-protein binding.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader. The instrument will excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
-
Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol describes a method to monitor the formation of a PROTAC-induced ternary complex in living cells.
Materials:
-
HEK293 cells (or another suitable cell line)
-
Expression vector for NanoLuc®-fusion of the target protein
-
Expression vector for HaloTag®-fusion of the E3 ligase component (e.g., VHL or CRBN)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC of interest
-
White 96-well or 384-well plates
-
Luminometer with 450 nm and >610 nm emission filters
Methodology:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent. Plate the transfected cells in white assay plates and incubate for 24-48 hours.
-
-
Ligand Labeling:
-
Equilibrate the cells in Opti-MEM® I medium.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the recommended concentration and incubate for the specified time to allow for labeling of the HaloTag®-fusion protein.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC in Opti-MEM® I medium.
-
Add the PROTAC dilutions to the cells and incubate for the desired time to allow for ternary complex formation.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure the donor emission (450 nm) and acceptor emission (>610 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve will demonstrate the hook effect in a live-cell context.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: The "Hook Effect": formation of unproductive binary complexes.
Caption: Experimental workflow for Western Blotting.
References
- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [opnme.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thalidomide-NH-PEG1-NH2 and Pomalidomide-Based Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key architectural element of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The choice of this E3 ligase ligand and the associated linker profoundly impacts the efficacy, selectivity, and physicochemical properties of the resulting degrader molecule.
This guide provides a detailed comparison between two widely used Cereblon (CRBN) E3 ligase-recruiting linkers: Thalidomide-NH-PEG1-NH2 and pomalidomide-based linkers. This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel protein degraders.
Core Principles of CRBN-Mediated Protein Degradation
PROTACs that recruit CRBN function by inducing the formation of a ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule, upon dissociation, can then catalytically induce the degradation of additional POI molecules.[1][2]
Comparison of Thalidomide (B1683933) and Pomalidomide (B1683931) as CRBN Ligands
Thalidomide and its analog pomalidomide are both effective recruiters of the CRBN E3 ligase. However, key differences in their binding affinities and chemical structures influence their performance in PROTACs.
Pomalidomide Exhibits Superior Binding Affinity to Cereblon:
Pomalidomide, a second-generation immunomodulatory imide drug (IMiD), generally demonstrates a higher binding affinity for CRBN compared to thalidomide.[1][3] This enhanced affinity can lead to the formation of more stable and productive ternary complexes, which often translates to more potent and efficient degradation of the target protein.[1] The higher binding affinity of pomalidomide is a significant advantage in the design of highly effective PROTACs.
Versatile Linker Attachment Point on Pomalidomide:
The chemical structure of pomalidomide features an amino group on the phthalimide (B116566) ring, which provides a convenient and versatile attachment point for the linker.[3] This position is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising the engagement of the E3 ligase.[3] In contrast, linker attachment on the thalidomide scaffold is typically achieved through different positions on the phthalimide ring, which can sometimes be more synthetically challenging and may have a greater impact on CRBN binding.
Data Presentation: Quantitative Comparison
| E3 Ligase Ligand | Binding Affinity (Kd) to CRBN | Reference(s) |
| Thalidomide | ~250 nM | [1][4] |
| Pomalidomide | ~157 nM | [1][4] |
Note: Binding affinity values can vary depending on the specific experimental conditions and assay format.
The lower dissociation constant (Kd) for pomalidomide indicates a stronger binding interaction with CRBN. This fundamental difference is a primary reason why pomalidomide is often favored in the development of clinical and late-stage PROTAC candidates.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the performance of PROTACs.
In Vitro Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the levels of a target protein in cells following treatment with a PROTAC.
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C.[5]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysates by centrifugation to pellet cellular debris.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[5]
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of total protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][6]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the chemiluminescent signal using an imaging system.[5]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][5]
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the formation of the PROTAC-induced ternary complex in a homogeneous format.
a. Reagents and Assay Setup:
-
Purified, tagged target protein (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged CRBN/DDB1).
-
FRET donor- and acceptor-labeled antibodies that recognize the respective tags (e.g., terbium-labeled anti-GST and fluorescently labeled anti-His antibodies).[7][8]
-
Prepare a serial dilution of the PROTAC in an appropriate assay buffer.
-
In a microplate, combine the target protein, E3 ligase complex, donor and acceptor antibodies, and the PROTAC dilutions.[7][8]
b. Incubation and Signal Measurement:
-
Incubate the plate at room temperature to allow for ternary complex formation and antibody binding.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically a ratio of the acceptor and donor emission intensities.[7][8]
c. Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in PROTACs.
-
The peak of the curve represents the optimal concentration for ternary complex formation.[7][8]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validating CRBN Engagement of a New PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of a Proteolysis Targeting Chimera (PROTAC) hinges on its ability to effectively engage the target protein and recruit an E3 ubiquitin ligase, leading to the degradation of the protein of interest (POI). For PROTACs that hijack the Cereblon (CRBN) E3 ligase, rigorous validation of this engagement is a critical step. This guide provides an objective comparison of key experimental methods to validate the engagement of a new PROTAC with CRBN, supported by representative experimental data and detailed protocols.
Comparative Analysis of Key Validation Assays
A multi-faceted approach employing orthogonal assays is crucial for robust validation of PROTAC activity. The following table summarizes and compares the primary methods used to confirm CRBN engagement and subsequent protein degradation.
| Assay | Principle | Key Parameters | Throughput | Advantages | Disadvantages |
| Cellular Target Engagement (e.g., NanoBRET™) | Measures the binding of the PROTAC to CRBN within live cells using bioluminescence resonance energy transfer (BRET).[1][2][3] | IC50 (half-maximal inhibitory concentration) | High | Quantitative, real-time analysis in a physiological context; can assess cell permeability.[1] | Requires genetic engineering of cells (fusion proteins); potential for artifacts from overexpression. |
| Ternary Complex Formation (e.g., SPR, TR-FRET) | Biophysical techniques to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex in vitro.[4][5][6][7][8] | Kᴅ (dissociation constant), kₒₙ/kₒբբ rates, Cooperativity (α) | Medium | Provides detailed kinetic and thermodynamic data on complex formation; label-free options available (SPR).[5][6] | In vitro assay may not fully recapitulate cellular conditions; requires purified proteins.[4] |
| In Vitro Ubiquitination | Reconstitutes the ubiquitination cascade in a test tube to directly measure the PROTAC-dependent ubiquitination of the POI by the CRBN E3 ligase complex.[9][10] | Ubiquitination signal (e.g., Western blot band shift) | Low to Medium | Directly assesses the catalytic activity of the ternary complex; helps to troubleshoot downstream degradation failures. | In vitro assay; can be complex to set up and requires multiple purified components. |
| Cellular Degradation (e.g., Western Blot) | Measures the reduction in the total amount of the target protein in cells treated with the PROTAC.[11][12][13][14] | DC50 (half-maximal degradation concentration), Dmax (maximum degradation) | Low to Medium | "Gold standard" for confirming protein degradation; provides a direct measure of the desired biological outcome.[14] | Semi-quantitative; can be labor-intensive and time-consuming.[14] |
Quantitative Data Summary
The following table presents representative quantitative data for novel PROTACs targeting various proteins for degradation via CRBN engagement. These values illustrate the typical performance metrics obtained from cellular degradation assays.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma cells | <1 nM | >95% | [15] |
| PROTAC 17 | BCR-ABL | K562 | 0.18 nM | >90% | [15] |
| PROTAC 6b | BTK | MOLM-14 | <300 nM | ~75% | [15] |
| BMS-986365 | Androgen Receptor (AR) | VCaP | 10-40 nM | >90% | [16] |
| D10 | c-MET | EBC-1 | pM range | >99% | [17] |
| DT2216 | BCL-XL | MOLT-4 | 63 nM | 90.8% | [16] |
| FHD-609 | BRD9 | - | 300 pM | >90% | [16] |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Cellular Target Engagement: NanoBRET™ Assay
This protocol is adapted from commercially available kits and literature.[1][2][3][18][19]
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a vector expressing CRBN fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the new PROTAC and a known CRBN binder (positive control) in Opti-MEM.
-
Add the NanoBRET™ tracer and the test compounds to the cells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ substrate and read the BRET signal on a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
-
Ternary Complex Formation: Surface Plasmon Resonance (SPR)
This protocol provides a general framework for an SPR-based ternary complex formation assay.[4][5][6][7][8]
-
Immobilization:
-
Immobilize recombinant biotinylated CRBN-DDB1 complex onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject serial dilutions of the new PROTAC over the CRBN-coated surface to determine the binary binding kinetics (kₒₙ, kₒբբ, and Kᴅ).
-
Inject serial dilutions of the PROTAC over a surface with immobilized POI to determine the other binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a constant, saturating concentration of the POI and serial dilutions of the new PROTAC.
-
Inject these solutions over the CRBN-coated surface to measure the ternary complex formation kinetics.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic parameters.
-
Calculate the cooperativity factor (α) by dividing the Kᴅ of the binary POI-PROTAC interaction by the Kᴅ of the ternary complex formation.
-
In Vitro Ubiquitination Assay
This protocol is a generalized procedure for an in vitro ubiquitination reaction.[9][10]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, recombinant CRBN-DDB1-CUL4A-Rbx1 complex, and the POI.
-
Add the new PROTAC (typically at various concentrations) or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific to the POI.
-
-
Data Analysis:
-
Analyze the Western blot for the appearance of higher molecular weight bands or a smear above the unmodified POI, which indicates polyubiquitination.
-
Cellular Degradation Assay: Western Blot
This is a standard protocol to measure changes in protein levels in cells.[11][12][13][14]
-
Cell Treatment:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the new PROTAC or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Alternative and Emerging Validation Technologies
Beyond the core assays, several other techniques can provide valuable insights into the efficacy and mechanism of a new PROTAC.
-
Quantitative Proteomics: This powerful technique, often utilizing mass spectrometry, provides a global, unbiased view of the proteome-wide effects of a PROTAC.[20][21][22] It is invaluable for confirming on-target degradation and identifying potential off-target effects and neosubstrates. However, it can be complex and costly to implement.[20][21]
-
CRISPR/Cas9-based Methods: Genetic approaches, such as CRISPR/Cas9-mediated knockout of CRBN, can definitively prove that the observed degradation is dependent on this specific E3 ligase.[23][24][25][26] This method provides a high degree of specificity for validating the mechanism of action.
By employing a combination of these robust and orthogonal validation methods, researchers can build a comprehensive data package to confidently assess the engagement of a new PROTAC with CRBN and its efficacy in inducing the degradation of the target protein. This systematic approach is essential for the successful development of novel and effective targeted protein degraders.
References
- 1. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.jp]
- 2. eubopen.org [eubopen.org]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ptglab.com [ptglab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
- 17. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 20. Advantages and Disadvantages of Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. sapient.bio [sapient.bio]
- 23. Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC | Oxford Protein Informatics Group [blopig.com]
- 24. researchgate.net [researchgate.net]
- 25. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Negative Control Experiments for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are frequently utilized as E3 ligase ligands to recruit the Cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The validation of a PROTAC's specific mechanism of action is paramount, and the use of appropriate negative controls is a critical component of this process. This guide provides a comparative overview of essential negative control experiments for thalidomide-based PROTACs, complete with experimental data, detailed protocols, and visualizations to support robust and reliable research.
The Critical Role of Negative Controls
Negative controls are indispensable for demonstrating that the observed degradation of a target protein is a direct result of the intended PROTAC-mediated mechanism—the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. Well-designed negative controls help to exclude alternative explanations for protein degradation, such as off-target effects, non-specific toxicity, or modulation of gene expression.
Types of Negative Controls for Thalidomide-Based PROTACs
There are several types of negative controls that can be employed, each addressing a different aspect of the PROTAC's mechanism of action. The choice of negative control will depend on the specific research question and the available resources.
-
E3 Ligase-Binding Deficient Control: This type of control is modified to prevent its interaction with the CRBN E3 ligase. A common strategy for thalidomide-based PROTACs is the N-methylation of the glutarimide (B196013) ring of the thalidomide or pomalidomide moiety. This modification sterically hinders the binding to Cereblon, rendering the PROTAC incapable of recruiting the E3 ligase.
-
Target-Binding Deficient Control: This control is designed to be incapable of binding to the protein of interest (POI). This is typically achieved by introducing a mutation or modification to the "warhead" portion of the PROTAC that is known to abolish its binding affinity for the target protein.
-
Inactive Enantiomer/Epimer Control: Many PROTACs contain chiral centers. The stereochemistry of these centers is often crucial for their biological activity. Synthesizing and testing an inactive enantiomer or epimer of the active PROTAC can be a powerful negative control. For example, the epimer of the well-known BRD4-degrading PROTAC dBET1, dBET1(R), is inactive due to its inability to bind to the BRD4 bromodomain.[1]
-
CRBN Mutant/Knockout Cell Lines: The use of cell lines in which CRBN has been genetically knocked out or mutated to prevent PROTAC binding is another effective negative control strategy. If the PROTAC is active in wild-type cells but inactive in CRBN-deficient cells, it provides strong evidence for a CRBN-dependent mechanism of action.
Comparative Performance Data
The following tables summarize the expected outcomes when comparing an active thalidomide-based PROTAC with its corresponding negative controls. The data is presented in terms of DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | MV4;11 | ~100 nM | >85% | [1] |
| ARV-110 | Androgen Receptor | VCaP | < 1 nM | >90% | [2][3][4][5] |
| Pomalidomide-based HDAC8 Degrader (ZQ-23) | HDAC8 | Jurkat | 147 nM | 93% | [6][7] |
| Pomalidomide-based EGFR Degrader (Compound 16) | EGFR | A549 | 32.9 nM | >90% | [8][9] |
Table 1: Performance of Active Thalidomide-Based PROTACs. This table showcases the degradation efficiency of several well-characterized thalidomide-based PROTACs against their respective targets.
| Negative Control | Active PROTAC | Target Protein | Modification | Expected DC50 | Expected Dmax | Rationale for Inactivity |
| dBET1(R) | dBET1 | BRD4 | Epimer of JQ1 warhead | Inactive (>300-fold weaker binding) | No degradation | Fails to bind to the target protein (BRD4).[1] |
| N-methylated Pomalidomide-PROTAC | Pomalidomide-based PROTAC | Various | N-methylation of pomalidomide | Inactive | No degradation | Fails to bind to the CRBN E3 ligase.[10] |
| Target-binding deficient PROTAC | Active PROTAC | Various | Mutation in the "warhead" | Inactive | No degradation | Fails to bind to the protein of interest. |
| Active PROTAC in CRBN-/- cells | Active PROTAC | Various | CRBN knockout | Inactive | No degradation | The necessary E3 ligase is absent.[10] |
Table 2: Expected Performance of Negative Controls. This table outlines the anticipated lack of degradation activity for various types of negative controls and the reasons for their ineffectiveness.
Experimental Protocols
To ensure the reproducibility and reliability of your findings, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for key experiments used to evaluate the performance of PROTACs and their negative controls.
Protocol 1: Western Blot Analysis of Protein Degradation
Western blotting is a fundamental technique for quantifying the levels of a specific protein in a cell lysate.
Materials:
-
Cell line expressing the target protein
-
Active PROTAC and negative control(s)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and the negative control(s) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells co-transfected with plasmids expressing the protein of interest and epitope-tagged ubiquitin (e.g., HA-Ubiquitin)
-
Active PROTAC and negative control(s)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against the ubiquitin tag (e.g., anti-HA) for Western blotting
Procedure:
-
Cell Treatment: Treat the transfected cells with the active PROTAC, negative control, or vehicle. In a positive control well, co-treat with the active PROTAC and a proteasome inhibitor like MG132 to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse the cells in a buffer that maintains protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the protein of interest to pull down the target protein and any associated proteins.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody against the ubiquitin tag (e.g., anti-HA). A smear of high-molecular-weight bands indicates polyubiquitination.
-
Protocol 3: Cell Viability Assay (e.g., AlamarBlue Assay)
This assay assesses the cytotoxic effects of the PROTAC and its negative controls.
Materials:
-
Cell line of interest
-
Active PROTAC and negative control(s)
-
AlamarBlue reagent
-
96-well plates
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the active PROTAC and negative control(s).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
AlamarBlue Addition: Add AlamarBlue reagent to each well (typically 10% of the culture volume).
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Read the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Biophysical Assays for Ternary Complex Formation
For researchers and scientists in drug development, confirming the formation of a stable ternary complex is a critical step in the mechanism of action for many novel therapeutics, particularly for Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of key biophysical assays used to characterize these interactions, complete with experimental data and detailed protocols to aid in assay selection and implementation.
The formation of a ternary complex, consisting of a target protein, a small molecule linker (like a PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation.[][2][3] The stability and kinetics of this complex are paramount to the efficiency of subsequent ubiquitination and degradation of the target protein.[] A variety of biophysical techniques can be employed to characterize these intricate interactions, each with its own set of advantages and limitations.[4][5][6] This guide will delve into four prominent methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
Comparative Analysis of Key Biophysical Assays
Choosing the appropriate assay depends on several factors, including the specific biological question, throughput requirements, and sample availability. The following table summarizes the key characteristics of four widely used techniques.
| Assay | Principle | Key Parameters Measured | Throughput | Sample Consumption | Label-Free |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface.[7] | KD (affinity), kon/koff (kinetics), Cooperativity (α) | Medium to High | Low to Medium | Yes |
| Bio-Layer Interferometry (BLI) | Change in the interference pattern of white light reflected from a biosensor tip. | KD (affinity), kon/koff (kinetics) | High | Low | Yes |
| Isothermal Titration Calorimetry (ITC) | Heat change upon molecular interaction.[8] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | High | Yes |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores in close proximity.[][8] | Proximity, Relative Binding | High | Low | No |
Quantitative Data Comparison
The following tables present exemplary quantitative data for the formation of the well-characterized ternary complex involving the PROTAC MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of BRD4 (BRD4BD2).
Table 1: Binary Interaction Affinities
| Technique | Interacting Molecules | KD (nM) | Reference |
| SPR | MZ1 - VHL | 29 | [4][5] |
| ITC | MZ1 - VHL | 59 - 66 | [4][5] |
| SPR | MZ1 - BRD4BD2 | 1 | [4][5] |
| ITC | MZ1 - BRD4BD2 | 4 | [4][5] |
Table 2: Ternary Complex Formation and Cooperativity
| Technique | System | Ternary KD (nM) | Cooperativity (α) | Reference |
| SPR | VHL:MZ1:BRD4BD2 | - | 26 | [4] |
| ITC | VHL:MZ1:BRD4BD2 | - | 15 | [4] |
Cooperativity (α) is calculated as the ratio of the binary affinity to the ternary affinity (KD binary / KD ternary). A value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the affinity for the other.[9][10]
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the general experimental approach, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A generalized workflow for biophysical assays.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for SPR and ITC, adapted from published studies.[4][6]
Surface Plasmon Resonance (SPR) Protocol
This protocol describes the characterization of both binary and ternary complex formation.
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., Streptavidin-coated).
-
Running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO).
-
Immobilization buffer.
-
Biotinylated E3 ligase (e.g., VHL complex).
-
Target protein (e.g., BRD4BD2).
-
PROTAC molecule (e.g., MZ1) dissolved in 100% DMSO.
2. E3 Ligase Immobilization:
-
Activate the streptavidin sensor chip surface according to the manufacturer's instructions.
-
Inject the biotinylated E3 ligase solution over the chip surface to achieve the desired immobilization level (e.g., ~100 Resonance Units).[6]
-
Block any remaining active sites on the surface.
3. Binary Interaction Analysis (PROTAC and E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration. Use a single-cycle kinetics approach for interactions with slow off-rates.[4]
-
Regenerate the sensor surface between different PROTAC injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
4. Ternary Complex Formation Analysis:
-
Prepare a constant, near-saturating concentration of the target protein in running buffer.
-
Prepare a serial dilution of the PROTAC and mix it with the target protein solution.
-
Inject the PROTAC/target protein mixtures over the immobilized E3 ligase surface.
-
As a negative control, inject the target protein alone over the surface to ensure no non-specific binding.[6]
-
Analyze the data to determine the kinetic and affinity parameters for the ternary complex formation.
Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines the determination of thermodynamic parameters for binary and ternary interactions.
1. Materials and Reagents:
-
Isothermal titration calorimeter.
-
Reaction cell and injection syringe.
-
Dialysis buffer (e.g., PBS).
-
Protein solutions (E3 ligase and target protein) dialyzed against the same buffer.
-
PROTAC molecule dissolved in a compatible buffer (e.g., containing a small percentage of DMSO, matched in the titrant and titrand).
2. Binary Interaction (PROTAC into Protein):
-
Fill the sample cell with the protein solution (e.g., VHL complex at ~5-10 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., MZ1 at ~50-100 µM).
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) at regular intervals.[6]
-
Record the heat changes upon each injection.
-
Integrate the raw data and fit it to a suitable binding model (e.g., single-site binding) to determine KD, ΔH, and stoichiometry (n).
3. Ternary Complex Formation:
-
To measure the affinity of the target protein to the pre-formed E3 ligase-PROTAC complex, saturate the E3 ligase with the PROTAC.
-
Fill the sample cell with the E3 ligase-PROTAC complex.
-
Fill the injection syringe with the target protein solution.
-
Perform the titration as described for the binary interaction.
-
The resulting data will provide the thermodynamic parameters for the formation of the ternary complex.
Conclusion
The biophysical characterization of ternary complexes is a multifaceted process that provides invaluable insights into the mechanism of action of novel therapeutics like PROTACs.[4][5] While techniques like SPR and BLI offer higher throughput and kinetic information, ITC provides a detailed thermodynamic profile of the interaction.[4] FRET-based assays are particularly useful for high-throughput screening and for studying complex formation in a cellular context.[][11] By carefully selecting the appropriate assay and meticulously executing the experimental protocols, researchers can generate robust and reliable data to guide the optimization of molecules that function through the formation of ternary complexes.
References
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. aragen.com [aragen.com]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 10. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [worldwide.promega.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Cereblon (CRBN) Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating target engagement of Cereblon (CRBN), a critical E3 ubiquitin ligase substrate receptor. The engagement of CRBN is a cornerstone in the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs). This document outlines the experimental principles, detailed protocols, and available quantitative data to assist researchers in selecting the most appropriate assay for their needs.
At a Glance: CETSA vs. Alternative CRBN Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the desired experimental setting (in vitro vs. cellular), the need for labeled reagents, and the required throughput.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Fluorescence Polarization (FP) |
| Principle | Ligand-induced thermal stabilization of the target protein in a cellular environment. | Measurement of energy transfer between a NanoLuc-tagged target and a fluorescent tracer, which is competed by the compound. | Detection of changes in the polarization of fluorescent light upon binding of a small fluorescently-labeled ligand to a larger protein. |
| Labeling | Label-free for both the compound and the endogenous target protein. | Requires genetic fusion of NanoLuciferase to the target protein and a specific fluorescent tracer. | Requires a fluorescently-labeled ligand (tracer) for the target protein. |
| Environment | Live or lysed cells, tissues. Provides high physiological relevance. | Live cells, allowing for real-time measurements of intracellular target engagement. | In vitro, typically with purified recombinant protein. |
| Throughput | Low to high, depending on the detection method (e.g., Western Blot vs. AlphaLISA). | High-throughput compatible. | High-throughput compatible. |
| Quantitative Data | Provides thermal shift (ΔTm) and can yield EC50 values through Isothermal Dose-Response (ITDR) analysis. | Yields IC50 values, reflecting the potency of target engagement in a cellular context. | Provides Ki or IC50 values, indicating the binding affinity of the compound. |
Quantitative Comparison of CRBN Target Engagement Assays
Table 1: CETSA Data for CRBN Target Engagement
Quantitative, isothermal dose-response (ITDR) CETSA can be employed to determine the half-maximal effective concentration (EC50) of a compound for target stabilization. While the methodology is well-established, specific EC50 values for CRBN ligands from CETSA experiments are not widely reported in the public domain. However, CETSA has been qualitatively used to confirm the engagement of PROTACs with CRBN.[1]
| Compound | Cell Line | Assay Format | Result | Reference |
| BSJ-03-204 (PROTAC) | K562 | CETSA MS | Confirmed engagement with CRBN | [2] |
Table 2: NanoBRET IC50 Values for CRBN Ligands
The NanoBRET assay is a powerful tool for quantifying target engagement in live cells. It provides IC50 values that represent the concentration of a compound required to displace 50% of a fluorescent tracer from the target protein.
| Compound | Cell Line | Tracer | IC50 (µM) | Reference |
| Pomalidomide | HEK293 | Not Specified | ~0.3 | [3] |
| Lenalidomide | HEK293T | BODIPY-lenalidomide | Not specified | [4] |
| Thalidomide (B1683933) | HEK293T | BODIPY-lenalidomide | Not specified | [4] |
| RC-1 (PROTAC) | HEK293 | Not Specified | 0.25 | [3] |
| IRC-1 (PROTAC) | HEK293 | Not Specified | 0.86 | [3] |
| RNC-1 (PROTAC) | HEK293 | Not Specified | 1.69 | [3] |
Table 3: Fluorescence Polarization (FP) Binding Affinity for CRBN Ligands
Fluorescence Polarization is a common in vitro method to determine the binding affinity (Ki or Kd) or inhibition (IC50) of a compound for its target protein.
| Compound | Protein | Tracer | Ki (nM) | IC50 (nM) | Reference |
| Thalidomide | hsDDB1-hsCRBN | Cy5-thalidomide | 249.2 | 404.6 | [4] |
| Lenalidomide | hsDDB1-hsCRBN | Cy5-thalidomide | 177.8 | 296.9 | [4] |
| Pomalidomide | hsDDB1-hsCRBN | Cy5-thalidomide | 156.6 | 264.8 | [4] |
| Pomalidomide | Human Cereblon/DDB1 complex | Bodipy-thalidomide | - | 153.9 | [5] |
| Lenalidomide | Human Cereblon/DDB1 complex | Bodipy-thalidomide | - | 268.6 | [5] |
| Thalidomide | Human Cereblon/DDB1 complex | Bodipy-thalidomide | - | 347.2 | [5] |
Signaling and Experimental Workflow Diagrams
To facilitate a deeper understanding of the experimental processes and the biological context of CRBN, the following diagrams are provided.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for CRBN
This protocol describes a general workflow for a Western Blot-based CETSA to determine CRBN target engagement. For quantitative EC50 determination, an Isothermal Dose-Response (ITDR) format should be employed.[2][6]
-
Cell Culture and Treatment:
-
Culture human myeloma cell lines (e.g., MM.1S) in appropriate media to ~80% confluency.
-
Treat cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes. For ITDR-CETSA, heat all samples at a single, pre-determined temperature.[6]
-
-
Cell Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Sample Analysis (Western Blot):
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CRBN and a loading control (e.g., GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for CRBN and the loading control.
-
Normalize the CRBN signal to the loading control.
-
For melt curve analysis, plot the normalized CRBN signal against the temperature to determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.
-
For ITDR-CETSA, plot the normalized CRBN signal against the compound concentration and fit the data to a dose-response curve to determine the EC50.
-
NanoBRET™ Target Engagement Intracellular CRBN Assay Protocol
This protocol is based on the Promega NanoBRET™ TE Intracellular E3 Ligase Assay.[7][8]
-
Cell Preparation and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Co-transfect the cells with a NanoLuc®-CRBN fusion vector and a DDB1 expression vector using a suitable transfection reagent.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in Opti-MEM.
-
In a white 96-well assay plate, add the cell suspension.
-
Add the test compound dilutions to the wells.
-
Add the NanoBRET™ Tracer specific for CRBN to all wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to controls (vehicle-treated cells as 100% and a high concentration of a known binder as 0%).
-
Generate IC50 curves using non-linear regression analysis to determine the potency of the test compound in engaging CRBN.
-
Fluorescence Polarization (FP) CRBN Binding Assay Protocol
This protocol is based on commercially available CRBN binding assay kits (e.g., from BPS Bioscience).[9][10]
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the purified recombinant CRBN/DDB1 complex and the fluorescently labeled thalidomide probe (e.g., Cy5-labeled Thalidomide) in assay buffer.
-
-
Assay Procedure:
-
In a black, low-binding microtiter plate, add the diluted test compound or control.
-
Add the diluted CRBN/DDB1 complex to all wells except the "no enzyme" control.
-
Initiate the binding reaction by adding the diluted fluorescent probe to all wells.
-
Incubate the plate at room temperature for 1.5 hours with slow shaking, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of the samples using a microplate reader capable of excitation at ~630-640 nm and detection of emitted light at ~672-692 nm.
-
-
Data Analysis:
-
Calculate the fluorescence polarization (in mP units) for each well.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Conclusion
The choice of assay for determining CRBN target engagement is a critical decision in the drug discovery process. CETSA offers a label-free method to assess target engagement in a physiologically relevant cellular context, making it invaluable for validating on-target effects. However, its throughput can be a limitation, although higher-throughput formats are becoming more common. NanoBRET provides a high-throughput, quantitative measure of intracellular target engagement in live cells but requires genetic modification of the target protein and the use of a specific tracer. Fluorescence Polarization is a robust, high-throughput in vitro assay ideal for screening and initial characterization of compound binding affinity, but it lacks the cellular context of CETSA and NanoBRET.
For a comprehensive understanding of a compound's interaction with CRBN, a multi-assay approach is often beneficial. For instance, FP can be used for initial high-throughput screening of a compound library, followed by NanoBRET for quantitative cellular potency determination of the hits, and finally, CETSA for label-free validation of target engagement with the endogenous protein in a relevant cell line. This tiered approach allows for efficient and robust characterization of CRBN-targeting molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
Lenalidomide vs. Thalidomide: A Comparative Guide for CRBN-Ligand Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ligase ligand is a critical determinant in the design of potent and selective Proteolysis-Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide (B1683933) and its analogue, lenalidomide (B1683929). This guide provides an objective comparison of lenalidomide and thalidomide as CRBN-recruiting moieties for PROTACs, supported by experimental data and detailed methodologies to inform rational degrader design.
At a Glance: Key Differences
| Feature | Lenalidomide | Thalidomide |
| Structural Feature | Contains a 4-amino group on the phthalimide (B116566) ring | Lacks the 4-amino group on the phthalimide ring |
| Physicochemical Properties | Generally improved metabolic and chemical stability due to the absence of one phthalimide carbonyl group.[1][2] | More susceptible to metabolic degradation. |
| Binding Affinity to CRBN | Generally exhibits a strong binding affinity. | Exhibits a lower binding affinity compared to lenalidomide and its derivatives like pomalidomide.[3] |
| Degradation Potency | Can achieve picomolar (pM) potency in degrading target proteins.[2] | Can achieve nanomolar (nM) potency, but may be less potent than lenalidomide-based counterparts for the same target.[2] |
| Neosubstrate Specificity | Can exhibit different neosubstrate degradation profiles compared to thalidomide.[4] | Has a distinct neosubstrate degradation profile.[5] |
Performance Comparison: Degradation Efficiency
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes a comparative study of PROTACs targeting Bromodomain-containing protein 4 (BRD4) using either lenalidomide or thalidomide as the CRBN ligand.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [2] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [2] |
Note: The specific linker details for these PROTACs were not fully disclosed in the source material but serve as a valuable head-to-head comparison of the CRBN-recruiting moieties.
This data suggests that while both ligands are effective, lenalidomide-based PROTACs can achieve significantly higher potency.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these PROTACs, the following diagrams illustrate the key processes.
Detailed Experimental Protocols
Protein Degradation Quantification via Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[1][6]
Materials:
-
Cell line expressing the protein of interest (e.g., THP-1 for BRD4)[6]
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest and allow them to adhere overnight.[6]
-
Treat cells with a dose-response of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant to a new tube.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[6]
-
Quantify the band intensity using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Ternary Complex Formation Assay via TR-FRET
This protocol provides a general framework for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to characterize the formation of the POI-PROTAC-CRBN ternary complex.[8]
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., His-tagged)
-
PROTAC compound
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the CRBN tag (e.g., AF488-anti-His)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Prepare solutions of the tagged proteins and labeled antibodies in assay buffer at optimized concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the tagged POI and the tagged CRBN/DDB1 complex to the wells.
-
Add the donor- and acceptor-labeled antibodies.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 180 minutes) to allow for complex formation, protected from light.[8]
-
-
Measurement:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the signal increases as the complex forms and then decreases at high PROTAC concentrations due to the "hook effect".[9]
-
Cell Viability Assessment via MTS Assay
This protocol describes the use of an MTS assay to evaluate the effect of PROTAC treatment on cell viability.[10][11]
Materials:
-
Cells of interest
-
PROTAC compound
-
96-well plates
-
MTS solution (containing PES)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for the desired exposure period (e.g., 72 hours). Include wells with medium only for background subtraction.[10]
-
-
MTS Addition:
-
Add 20 µL of MTS solution to each well.[10]
-
-
Incubation:
-
Incubate the plate for 1 to 4 hours at 37°C.[10]
-
-
Measurement:
-
Record the absorbance at 490 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
Both lenalidomide and thalidomide are effective CRBN ligands for the development of PROTACs. However, the available data suggests that lenalidomide-based PROTACs may offer advantages in terms of degradation potency and physicochemical stability.[2] The choice between these two scaffolds will ultimately depend on the specific target protein, the desired properties of the final PROTAC molecule, and the synthetic strategy. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ptglab.com [ptglab.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
A Comparative Guide to Isothermal Titration Calorimetry for PROTAC Binding Affinity Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful therapeutic modality for previously "undruggable" targets. A key determinant of a PROTAC's efficacy is its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. Accurate measurement of the binding affinities within this system is therefore critical for the rational design and optimization of potent PROTAC molecules.
Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique for the in-solution characterization of these interactions. This guide provides a comprehensive comparison of ITC with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technology for their PROTAC discovery programs.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2] This label-free, in-solution technique allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction.[3] For PROTACs, ITC is invaluable for dissecting the individual binary binding events (PROTAC to target protein and PROTAC to E3 ligase) as well as the formation of the crucial ternary complex.[4][5][6] A key parameter derived from these measurements is the cooperativity factor (α), which quantifies the extent to which the binding of one protein influences the affinity of the PROTAC for the other.[7]
Comparison with Alternative Methodologies
While ITC provides rich thermodynamic data, other biophysical techniques are also employed to study PROTAC binding. The choice of method often depends on factors such as throughput, sample consumption, and the specific information required.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| Principle | Measures heat change upon binding | Measures change in refractive index near a sensor surface | Measures interference pattern of light reflected from a biosensor tip | Measures energy transfer between a donor and acceptor fluorophore |
| Measurement | Direct, in-solution | Immobilization of one binding partner required | Immobilization of one binding partner required | Requires labeling of binding partners |
| Key Outputs | KD, stoichiometry (n), ΔH, ΔS | KD, on-rate (kon), off-rate (koff) | KD, on-rate (kon), off-rate (koff) | Relative binding affinity, ternary complex formation |
| Throughput | Low to medium | Medium to high | High | High |
| Sample Consumption | High | Low | Low | Low |
| Labeling Requirement | Label-free | Label-free | Label-free | Requires fluorescent labels |
| Kinetic Information | No | Yes | Yes | No |
| Thermodynamic Information | Yes | Can be derived from temperature dependence | Limited | No |
Data Presentation: A Case Study of the MZ1 PROTAC
The following tables summarize experimental data for the well-characterized PROTAC MZ1, which recruits the VHL E3 ligase to the BRD4 bromodomain, leading to its degradation.
Table 1: Binary and Ternary Binding Affinities (KD) of MZ1 [4][8]
| Technique | Binary KD (MZ1 to VHL) | Binary KD (MZ1 to BRD4BD2) | Ternary KD (VHL:MZ1:BRD4BD2) |
| ITC | 59 nM - 66 nM | 4 nM | 4 nM |
| SPR | 26 nM - 29 nM | 1 nM | 1 nM |
| BLI | N/A | N/A | 2.8 nM |
Note: BLI is often used to assess ternary complex formation due to sensitivity limitations for smaller molecules in binary interactions.[4]
Table 2: Cooperativity of Ternary Complex Formation for MZ1 [4]
| Technique | Cooperativity (α) |
| ITC | 15 |
| SPR | 26 |
The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.[7]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement[6]
Objective: To determine the binding affinities (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Purified target protein (e.g., BRD4BD2)
-
Purified E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC of interest (e.g., MZ1)
-
ITC instrument
-
Matched dialysis buffer
Protocol:
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase (e.g., 100-400 µM) in the injection syringe.
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.
-
Analyze the data using a one-site binding model to determine KD1.
-
-
PROTAC to Target Protein (KD2):
-
Prepare the target protein solution at a concentration of approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.
-
Perform the titration and analyze the data to determine KD2.
-
Part 2: Determining Ternary Binding Affinity (KD,ternary)
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis[6][10]
Objective: To determine the binary and ternary binding kinetics (kon, koff) and affinity (KD) to calculate cooperativity.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified E3 ligase (for immobilization)
-
Purified target protein
-
PROTAC of interest
-
Running buffer
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine kon, koff, and KD,binary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD,ternary).
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KD,binary / KD,ternary
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Cereblon (CRBN) Ligands and Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Cereblon (CRBN) ligands with the archetypal thalidomide (B1683933) and its well-established analogs, lenalidomide (B1683929) and pomalidomide (B1683931). As the landscape of targeted protein degradation evolves, understanding the nuances of these critical E3 ligase recruiters is paramount for the rational design of next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and novel molecular glues.
Introduction to Cereblon and its Ligands
Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1][2] The binding of small molecule ligands to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, a process known as targeted protein degradation.[3] Thalidomide and its analogs, lenalidomide and pomalidomide, are foundational CRBN ligands that function as "molecular glues," inducing the degradation of specific "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This mechanism is central to their therapeutic effects in multiple myeloma and other hematologic malignancies.[4]
However, the clinical use of thalidomide-based agents is associated with challenges, including teratogenicity and the development of resistance.[5][6] Furthermore, their inherent chemical properties, such as hydrolytic instability and potential for off-target neosubstrate degradation, have spurred the development of novel CRBN ligands with improved pharmacological profiles.[7][8] This guide will delve into the comparative performance of these emerging ligands against their predecessors, supported by experimental data and detailed protocols.
Comparative Data of CRBN Ligands
The following tables summarize key quantitative data for a selection of thalidomide analogs and novel CRBN ligands. This data is essential for comparing their binding affinities, degradation efficiencies, and cellular activities.
Table 1: Binding Affinities of CRBN Ligands
| Ligand | Ligand Type | Binding Assay | Affinity (Kd or IC50) | Cell Line/System | Reference |
| Thalidomide | Immunomodulatory drug (IMiD) | Fluorescence Polarization | ~1-2 µM | Recombinant Protein | [9] |
| Lenalidomide | Immunomodulatory drug (IMiD) | Fluorescence Polarization | ~250 nM | Recombinant Protein | [1] |
| Pomalidomide | Immunomodulatory drug (IMiD) | Fluorescence Polarization | ~30-200 nM | Recombinant Protein | [1][9] |
| Iberdomide (CC-220) | CELMoD | Biochemical Assay | Higher than lenalidomide/pomalidomide | Recombinant Protein | [1] |
| Mezigdomide (CC-92480) | CELMoD | Biochemical Assay | 10-20 times greater than lenalidomide/pomalidomide | Recombinant Protein | [10] |
| Phenyl Glutarimides | Novel Scaffold | Biochemical Assay | Similar to thalidomide analogs | Recombinant Protein | [8] |
| Phenyl Dihydrouracils | Novel Scaffold | Not Specified | Potent Binders | Not Specified | [] |
Table 2: Neosubstrate Degradation Profile
| Ligand | Target Neosubstrate(s) | Effect | Cell Line | Reference |
| Lenalidomide | IKZF1, IKZF3, CK1α | Degradation | Multiple Myeloma | [4][12] |
| Pomalidomide | IKZF1, IKZF3, ARID2 | Stronger degradation of IKZF1/3 than lenalidomide | Multiple Myeloma | [1] |
| Iberdomide (CC-220) | IKZF1, IKZF3 | More efficient degradation than lenalidomide/pomalidomide | Multiple Myeloma | [1] |
| CC-885 | GSPT1 | Degradation | Myeloid Leukemia | [13] |
| CC-90009 | GSPT1 | Degradation | Acute Myeloid Leukemia | [] |
| Novel Benzimidazoles | IKZF1, IKZF3 | No significant degradation | Multiple Myeloma | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the core signaling pathway of CRBN-mediated protein degradation and a typical experimental workflow for evaluating novel CRBN ligands.
Caption: CRBN-mediated protein degradation pathway.
Caption: Workflow for evaluating novel CRBN ligands.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust comparison of novel CRBN ligands.
CRBN Binding Assay (Fluorescence Polarization)
Principle: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by a test compound. The binding of the tracer to the larger CRBN protein results in a high fluorescence polarization (FP) signal. Unlabeled ligands compete for binding, displacing the tracer and causing a decrease in the FP signal.[15][16]
Materials:
-
Recombinant human CRBN/DDB1 protein complex.
-
Fluorescently labeled thalidomide or pomalidomide (e.g., FITC-thalidomide, Cy5-labeled Thalidomide).[16][17]
-
Test compounds (novel ligands and controls).
-
Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4.[17]
-
Black, low-binding 384-well or 96-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In each well of the microplate, add the test compound, the fluorescent tracer (e.g., 8 nM FITC-thalidomide), and the recombinant CRBN/DDB1 protein complex (e.g., 100 nM).[17]
-
Include control wells containing:
-
Tracer and protein only (high FP signal).
-
Tracer only (low FP signal).
-
A known CRBN binder (e.g., pomalidomide) as a positive control for inhibition.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
Principle: This assay measures the binding of a ligand to CRBN within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a cell-permeable fluorescent tracer.[18] Unlabeled ligands compete with the tracer for binding to NanoLuc®-CRBN, leading to a decrease in the BRET signal.
Materials:
-
HEK293T cells stably expressing NanoLuc®-CRBN.
-
Cell-permeable fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide).[18]
-
Test compounds.
-
Opti-MEM® I Reduced Serum Medium.
-
White, tissue culture-treated 96-well or 384-well plates.
-
Luminescent plate reader with BRET-compatible filters.
Procedure:
-
Seed the NanoLuc®-CRBN expressing cells into the assay plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Add the test compounds to the cells and incubate for a specified period (e.g., 2 hours).
-
Add the fluorescent tracer to all wells at a final concentration determined by prior optimization (e.g., 250 nM).[18]
-
Incubate for an additional period (e.g., 2 hours).
-
Measure the BRET signal using a plate reader equipped with appropriate filters (e.g., 450 nm for NanoLuc® emission and 520 nm for BODIPY™ emission).
-
Calculate the BRET ratio and determine the IC50 values from the competitive binding curves.
Neosubstrate Degradation Assay (Western Blot)
Principle: This assay quantifies the reduction in the levels of a specific neosubstrate protein in cells treated with a CRBN ligand.
Materials:
-
A relevant cell line (e.g., MM.1S for multiple myeloma).
-
Test compounds.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the neosubstrate of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate cells and allow them to adhere (if applicable).
-
Treat the cells with various concentrations of the test compound for a specified time course (e.g., 6, 12, 24 hours).[19]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify the protein levels relative to the loading control.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Conclusion
The development of novel CRBN ligands represents a significant advancement in the field of targeted protein degradation. These new chemical entities offer the potential for improved stability, enhanced binding affinity, and more selective neosubstrate degradation profiles compared to thalidomide and its analogs.[7][] By moving beyond the traditional glutarimide (B196013) and phthalimide (B116566) scaffolds, researchers are expanding the chemical space for CRBN modulators, which is crucial for developing safer and more effective therapeutics.[6] The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these novel ligands, enabling an informed selection of the most promising candidates for further development as molecular glues or as components of PROTACs. The continued exploration of new CRBN binders will undoubtedly fuel the discovery of innovative medicines for a wide range of diseases.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. researchgate.net [researchgate.net]
Mass Spectrometry for PROTAC Synthesis Confirmation: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the successful synthesis of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of this promising therapeutic modality. Mass spectrometry has emerged as an indispensable tool for this purpose, offering high sensitivity and specificity. This guide provides a detailed comparison of various mass spectrometry techniques and other analytical methods, supported by experimental data and protocols, to aid in the selection of the most appropriate analytical strategy.
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] Due to their complex structure, which consists of two distinct ligands connected by a linker, comprehensive analytical characterization is essential to ensure identity, purity, and stability.[][4]
Comparative Analysis of Analytical Techniques
Mass spectrometry-based methods are the gold standard for PROTAC analysis due to their ability to provide precise mass information, structural insights, and quantitative data.[5] However, other analytical techniques can also be employed, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates the PROTAC from impurities before ionization and fragmentation for structural elucidation and quantification. | High sensitivity and selectivity, enabling low-level quantification (pg/mL).[6][7] Robust for complex matrices like plasma. Provides structural information through fragmentation patterns. | Requires expertise in method development. Potential for matrix effects. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification and elemental composition determination.[8][9] | Unambiguous molecular formula determination. Excellent for impurity profiling and metabolite identification.[10] | Higher instrument cost compared to standard MS. Data files can be large and require specialized software for analysis. |
| Native Mass Spectrometry (nMS) | Analyzes intact non-covalent protein-ligand and protein-protein complexes in the gas phase.[11] | Provides insights into the formation of the ternary E3-PROTAC-POI complex.[1][12] Can assess binding specificity and cooperativity.[13] | Lower throughput compared to LC-MS/MS. Requires careful optimization of experimental conditions to preserve non-covalent interactions. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | Co-crystallizes the analyte with a matrix that absorbs laser energy, leading to soft ionization. | High throughput and rapid analysis.[14] Suitable for a wide range of molecules. | Lower resolution and mass accuracy compared to HRMS. Can be challenging for complex mixtures without prior separation.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule in solution. | Gold standard for unambiguous structure elucidation. | Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times. Not ideal for quantification of trace impurities. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separates compounds based on their physicochemical properties, with detection by UV absorbance. | Widely available and robust for purity assessment. | Lower sensitivity and specificity compared to MS. Co-eluting impurities with similar UV spectra can be missed. Does not provide mass information. |
Quantitative Performance of LC-MS/MS Methods for PROTAC Analysis
The high potency of PROTACs necessitates highly sensitive analytical methods for their detection and quantification, especially in biological matrices.[6] LC-MS/MS has demonstrated exceptional performance in this regard.
| PROTAC Analyte | Matrix | LLOQ (Lower Limit of Quantitation) | Linear Dynamic Range | Reference |
| TL 13-112 | Rat Plasma | 10 pg/mL | 10 - 15000 pg/mL | [6] |
| Gefitinib-based PROTACs-3 | Rat Plasma | 20 pg/mL | 0.02 - 1000 ng/mL | [7] |
| ARV-110 | Rat and Mouse Plasma | 2 ng/mL | 2 - 3000 ng/mL | [16] |
| PROTAC-3-gefitinib | Rat Urine | 1 ng/mL | 1 - 1000 ng/mL | [10] |
Experimental Protocols
General Workflow for PROTAC Synthesis and LC-MS/MS Confirmation
The overall process involves the chemical synthesis of the PROTAC molecule, followed by purification and characterization, with mass spectrometry playing a key role in confirming the identity and purity of the final compound.[17][18]
Detailed Protocol for LC-MS/MS Analysis of a PROTAC in Rat Plasma
This protocol is a representative example based on established methods for PROTAC quantification in biological matrices.[6][16]
1. Sample Preparation (Protein Precipitation)
-
Spike the PROTAC standard or sample into 100 µL of rat plasma.
-
Add 600 µL of a 1:1 (v/v) acetonitrile/methanol solution containing an appropriate internal standard.[6][10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10-12 minutes at room temperature.[6]
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of a 1:1 (v/v) methanol/acetonitrile solution.[6]
2. Chromatographic Separation (LC)
-
Column: A C18 column, such as a Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., a 10-minute gradient).[6]
-
Column Temperature: 40°C.[6]
3. Mass Spectrometric Detection (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a SCIEX 7500 or Waters Xevo™ TQ.[10]
-
Ionization Mode: Positive electrospray ionization (+ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for the PROTAC and the internal standard.
-
Data Analysis: Integrate the peak areas and calculate the concentration of the PROTAC using a calibration curve.[10]
Comparison of Mass Spectrometry Techniques for PROTAC Analysis
The choice of mass spectrometry technique depends on the specific analytical question being addressed, from routine confirmation of synthesis to in-depth characterization of biological interactions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. waters.com [waters.com]
- 8. High-resolution MS for structural characterization of protein therapeutics: advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Product characterisation by High-Resolution Mass Spectrometry (HRMS) | Quality Assistance [quality-assistance.com]
- 10. lcms.cz [lcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Optimization of a MALDI TOF-TOF mass spectrometer for intact protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
Validating Mechanism of Action: The Essential Role of CRBN Knockout Cell Lines
A Comparative Guide for Researchers in Drug Discovery
For scientists engaged in the development of molecular glues and proteolysis-targeting chimeras (PROTACs), unequivocally demonstrating the on-target mechanism of action is a critical step. When designing therapeutics that hijack the Cereblon (CRBN) E3 ubiquitin ligase complex, the use of CRBN knockout (KO) cell lines has become the gold standard for validating that a compound's activity is directly mediated by this protein. This guide provides a comparative overview of key experimental approaches, presenting supporting data and detailed protocols to aid researchers in designing and interpreting these vital validation studies.
The fundamental principle behind using CRBN KO cell lines is straightforward: if a compound's pharmacological effect is dependent on CRBN, its activity will be significantly diminished or completely abolished in cells lacking the CRBN protein.[1][2] This provides a clear and robust method to distinguish on-target effects from off-target activities.
Comparative Analysis of Compound Activity: Wild-Type vs. CRBN KO Cells
The primary methods to demonstrate CRBN dependency involve comparing a compound's effect on cell viability and its ability to induce the degradation of known CRBN neosubstrates in wild-type (WT) versus CRBN KO cells.
Cell Viability Assays
A cornerstone of validating CRBN-dependent anticancer agents is the assessment of their anti-proliferative activity. In sensitive cell lines, CRBN-engaging compounds like lenalidomide (B1683929) and pomalidomide (B1683931) exhibit potent cytotoxicity. However, in their CRBN KO counterparts, this effect is dramatically reduced.[2][3][4]
Table 1: Comparison of Anti-proliferative Activity in WT vs. CRBN KO Cell Lines
| Compound | Cell Line | Genotype | GI50 / IC50 (µM) | Fold Change in Resistance (KO vs. WT) |
| Pomalidomide | MM1.S | WT | ~0.01 - 0.1 | >100 |
| MM1.S | CRBN KO | >10 | ||
| Lenalidomide | MM1.S | WT | ~0.1 - 1 | >100 |
| MM1.S | CRBN KO | >10 | ||
| CC-885 | A549 | WT | ~0.005 | >1000 |
| A549 | CRBN KO | >5 | ||
| MGD-A7 | NCI-H929 | WT | Submicromolar | Markedly Diminished Activity |
| NCI-H929 | CRBN KO | Markedly Diminished Activity | ||
| MGD-C9 | NCI-H929 | WT | Submicromolar | Markedly Diminished Activity |
| NCI-H929 | CRBN KO | Markedly Diminished Activity |
Note: Specific GI50/IC50 values can vary between studies and experimental conditions. The data presented is a representative summary from multiple sources.
Neosubstrate Degradation Assays
Molecular glues and PROTACs that engage CRBN work by inducing the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[1] Key neosubstrates for many clinically relevant compounds include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] Western blotting is the most common method to visualize and quantify the degradation of these target proteins. In CRBN KO cells, the compound-induced degradation of these neosubstrates is abrogated.[1][6]
Table 2: Comparison of Neosubstrate Degradation in WT vs. CRBN KO Cell Lines
| Compound | Cell Line | Genotype | Target Protein | Degradation Observed |
| Pomalidomide | MM1.S | WT | Ikaros (IKZF1) | Yes |
| MM1.S | CRBN KO | Ikaros (IKZF1) | No | |
| MM1.S | WT | Aiolos (IKZF3) | Yes | |
| MM1.S | CRBN KO | Aiolos (IKZF3) | No | |
| Lenalidomide | U266 | WT | Ikaros (IKZF1) | Yes |
| U266 (CRBN KD) | CRBN KD | Ikaros (IKZF1) | No | |
| U266 | WT | Aiolos (IKZF3) | Yes | |
| U266 (CRBN KD) | CRBN KD | Aiolos (IKZF3) | No | |
| Iberdomide | PBMC | WT | Ikaros (IKZF1) | Yes |
| PBMC | WT | Aiolos (IKZF3) | Yes |
Note: CRBN KD (knockdown) is also a valid approach to demonstrate CRBN dependency.
Visualizing the Mechanism and Workflow
To further clarify the underlying biology and experimental logic, the following diagrams illustrate the mechanism of action and the workflow for its validation.
Caption: Mechanism of CRBN-dependent drug action.
Caption: Experimental workflow for validating CRBN dependency.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments described above. Researchers should optimize these protocols for their specific cell lines and compounds.
Protocol 1: Cell Viability Assay
This protocol is for assessing the anti-proliferative effects of a compound in a 96-well format.
Materials:
-
WT and CRBN KO cells (e.g., MM1.S)
-
Complete culture medium
-
Test compound and DMSO (vehicle control)
-
96-well clear-bottom black plates
-
CellTiter-Blue Cell Viability Assay reagent (Promega) or similar
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete medium. A typical final concentration range might be from 10 µM down to 1 nM, including a DMSO-only control.
-
Treatment: Add the diluted compound to the appropriate wells.
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.[6]
-
Assay: Add CellTiter-Blue reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Analysis: Normalize the fluorescence readings to the DMSO control wells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blot for Neosubstrate Degradation
This protocol is for detecting changes in Ikaros and Aiolos protein levels following compound treatment.
Materials:
-
WT and CRBN KO cells
-
Complete culture medium
-
Test compound and DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-CRBN, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with the desired concentration of the compound or DMSO for 24 hours.[6]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control. Compare the levels in compound-treated versus DMSO-treated samples for both WT and CRBN KO cells.
Conclusion
The use of CRBN knockout cell lines is an indispensable tool for validating the mechanism of action of CRBN-engaging therapeutics. By demonstrating a stark difference in cellular viability and neosubstrate degradation between wild-type and CRBN knockout cells, researchers can confidently establish a direct link between their compound, its intended target, and its biological effect. The comparative data and protocols provided in this guide offer a framework for conducting these critical validation studies, ultimately contributing to the development of more precise and effective medicines.
References
- 1. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-NH-PEG1-NH2 Hydrochloride
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Thalidomide-NH-PEG1-NH2 hydrochloride are critical to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, which is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the known hazardous properties of thalidomide, including its reproductive toxicity, all waste containing this compound must be treated as hazardous and cytotoxic.[1][2][3][4][5]
Strict adherence to institutional, local, state, and federal regulations is mandatory. Always consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol.[3]
I. Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, it is crucial to have a designated and properly labeled waste collection system in place. Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield are mandatory.
-
Lab Coat: A designated lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
II. Waste Characterization and Segregation: A Critical Step
All materials that come into contact with this compound must be considered hazardous waste. Proper segregation is essential to prevent cross-contamination and ensure compliant disposal.
Waste Streams:
-
Solid Waste: This includes unused or expired compounds, contaminated gloves, pipette tips, vials, and any other disposable lab supplies.
-
Liquid Waste: This stream comprises solutions containing the compound and any rinsate from the decontamination of non-disposable equipment.
-
Sharps Waste: Needles, scalpels, or any other contaminated sharps must be collected in a designated, puncture-proof cytotoxic sharps container.[6]
All waste containers must be clearly labeled with "Hazardous Waste" or "Cytotoxic Waste" and include the full chemical name: "this compound".[3][6] Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[3]
III. Step-by-Step Disposal Procedures
A. Solid Waste Disposal:
-
Collect all solid materials contaminated with this compound in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled as "Cytotoxic Waste" and specifies the chemical contents.[6]
-
When the container is three-quarters full, securely seal the bag and then the container.
-
Store the sealed container in a designated and secure hazardous waste accumulation area until it is collected by a licensed waste disposal service.[3]
B. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.
-
The container must be compatible with the solvents used and clearly labeled as "Hazardous Liquid Waste" with the chemical name and approximate concentration.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Securely cap the container and store it in a designated secondary containment bin within a secure hazardous waste accumulation area.
C. Decontamination of Labware:
-
Initial Rinse: Non-disposable glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the majority of the compound. This initial rinsate must be collected as hazardous liquid waste.[6]
-
Detergent Wash: Following the initial rinse, wash the labware with a laboratory-grade detergent and warm water.
-
Final Rinse: Thoroughly rinse the equipment with purified water.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including a respirator if the spill involves a powder.
-
Containment and Cleanup: For liquid spills, use a non-combustible absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.[7]
-
Collect Waste: Place all cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash.[6][7] All materials used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
V. Final Disposal
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[7] This typically involves high-temperature incineration to ensure the complete destruction of the cytotoxic compound.[8] Never dispose of this chemical down the drain or in the general trash.[7]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula (Thalidomide) | C₁₃H₁₀N₂O₄ | [9] |
| CAS Number (Thalidomide) | 50-35-1 | [1][2] |
| Hazards | Known human teratogen, potential for reproductive harm, toxic if swallowed. | [1][2][3][4] |
| Storage (General for PROTACs) | -20°C to -80°C | [10] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Thalidomide-NH-PEG1-NH2 hydrochloride
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-NH-PEG1-NH2 hydrochloride. Given the potent nature of thalidomide (B1683933) derivatives, strict adherence to these protocols is mandatory to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), and its handling requires the utmost caution due to the inherent hazards of its parent compound, thalidomide, including potential reproductive toxicity.[1][2][3]
Hazard Identification and Classification
This compound is classified with the following hazards:
It is imperative to handle this compound as a potent substance, assuming it carries risks similar to thalidomide, such as reproductive toxicity.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the hazardous compound.[5] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and allows for safe removal of the outer layer in case of contamination.[3] |
| Body Protection | Disposable, solid-front, back-closing gown with knit cuffs. | Provides full body coverage and prevents contamination of personal clothing.[3] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes.[3][6] |
| Respiratory Protection | A minimum of an N95 respirator. A powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible.[3][7] | Prevents inhalation of airborne particles of the compound.[3] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination outside of the designated handling area.[3] |
Operational Plan: Safe Handling Workflow
All handling of this compound, especially when in solid form, must be conducted in a certified chemical fume hood or a biological safety cabinet to avoid the formation of dust and aerosols.[6][7]
Preparation and Handling:
-
Designated Area: All work with the compound should be performed in a designated and clearly marked area.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and worn correctly. Verify that the chemical fume hood or biological safety cabinet is functioning properly.
-
Weighing: When weighing the solid compound, do so in a containment device (e.g., ventilated balance enclosure) to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. All solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.[8]
-
General Practices: Avoid contact with eyes, skin, and clothing.[7] Do not eat, drink, or smoke in the handling area.[6][7] Wash hands thoroughly after handling.[7]
Storage:
-
Store the compound in a well-ventilated area, away from direct sunlight and sources of ignition.[6][7]
-
Follow the supplier's recommendations for storage temperature, which may be -20°C for powder form or -80°C for solutions.[7]
-
Ensure containers are well-sealed and stored in a designated, labeled secondary container.[8]
Spill Response Plan
Immediate and thorough action is required in the event of a spill.[6]
For Small Spills:
-
Alert Personnel: Immediately alert others in the vicinity.[6]
-
Don PPE: Ensure you are wearing the appropriate PPE as described above.[6]
-
Containment:
-
Collection: Place all contaminated absorbent materials into a designated, sealed, and labeled cytotoxic/hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable cleaning agent, working from the outside in. Follow with a thorough rinse with purified water, and then wipe the area with 70% sterile alcohol.[6]
-
Waste Disposal: Dispose of all cleanup materials in the cytotoxic/hazardous waste bin.[6]
For Large Spills:
-
Evacuate and Secure: Evacuate the immediate area and restrict access. Post warning signs.[6]
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
-
Cleanup: Cleanup should only be performed by trained personnel equipped with appropriate PPE, including mandatory respiratory protection.[6]
Disposal Plan
All waste generated from the use of this compound is considered hazardous and potentially cytotoxic waste and must be disposed of accordingly.[1][6]
Waste Segregation and Collection:
-
Designated Waste Streams: Establish a dedicated hazardous waste stream for all materials contaminated with the compound.[6] This includes:
-
Waste Containers:
-
Solid Waste: Collect in a clearly labeled, sealed, and compatible hazardous waste container.[1]
-
Liquid Waste: Collect in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container.[6]
-
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" or "Cytotoxic Waste" and a description of the contents.[6]
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1][2]
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[2]
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal for regulatory compliance.[1]
DO NOT dispose of this compound or its contaminated materials in the regular trash or down the drain.[6]
Experimental Protocol: Decontamination of Non-Disposable Equipment
-
Objective: To safely decontaminate non-disposable glassware and equipment that has come into contact with this compound.
-
Materials:
-
Appropriate PPE (as listed in the table).
-
Designated sink or washing area.
-
Suitable solvent (e.g., ethanol (B145695) or methanol).
-
Laboratory-grade detergent.
-
Purified water.
-
Hazardous waste container for liquid rinsate.
-
-
Procedure:
-
Initial Rinse: Carefully rinse all glassware and equipment with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residue. This initial rinsate must be collected as hazardous liquid waste.[6]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[6]
-
Final Rinse: Rinse thoroughly with purified water.[6]
-
Drying: Allow the equipment to air dry completely or dry in an oven before reuse.[6]
-
Disclaimer: This guide is based on best practices for handling potent thalidomide derivatives. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most recent Safety Data Sheet (SDS) for the compound before beginning any work.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
